Product packaging for Tenofovir Exalidex(Cat. No.:CAS No. 911208-73-6)

Tenofovir Exalidex

Número de catálogo: B1681257
Número CAS: 911208-73-6
Peso molecular: 569.7 g/mol
Clave InChI: SCTJKHUUZLXJIP-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tenofovir exalidex is under investigation in clinical trial NCT01080820 (A Safety, Tolerability and Pharmacokinetic Study of a Single Dose of CMX157 in Healthy Volunteers).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H52N5O5P B1681257 Tenofovir Exalidex CAS No. 911208-73-6

Propiedades

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTJKHUUZLXJIP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911208-73-6
Record name HDP-Tenofovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir exalidex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENOFOVIR EXALIDEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tenofovir Exalidex: A Deep Dive into its Mechanism of Action in HBV Replication

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tenofovir Exalidex (TXL), formerly known as CMX157, is a novel, liver-targeting prodrug of the potent nucleotide analog reverse transcriptase inhibitor, tenofovir. Developed to enhance the therapeutic index of tenofovir for the treatment of chronic hepatitis B virus (HBV) infection, TXL employs a unique lipid conjugate design. This design facilitates targeted delivery to hepatocytes, the primary site of HBV replication, thereby increasing intracellular concentrations of the active antiviral agent, tenofovir diphosphate (TFV-DP), while minimizing systemic exposure and associated renal and bone toxicities. This in-depth guide elucidates the core mechanism of action of this compound, detailing its intracellular activation, inhibition of HBV polymerase, and summarizing key preclinical and clinical data.

Introduction: The Rationale for a Liver-Targeted Tenofovir Prodrug

Tenofovir has long been a cornerstone of antiviral therapy for both HIV and HBV due to its potent inhibition of viral polymerases. However, the clinical use of its initial prodrug, tenofovir disoproxil fumarate (TDF), has been associated with potential long-term renal and bone density-related side effects, primarily attributed to high circulating levels of tenofovir in the plasma. This prompted the development of next-generation prodrugs with improved safety profiles.

This compound emerges as a promising candidate specifically engineered for HBV treatment. Its chemical structure, a hexadecyloxypropyl (HDP) lipid conjugate of tenofovir, is designed to mimic lysophosphatidylcholine, a naturally occurring lipid.[1] This biomimicry allows TXL to leverage endogenous lipid uptake pathways in the liver, leading to its preferential accumulation in hepatocytes.[2] The result is a significant increase in the intracellular concentration of the active metabolite, TFV-DP, in the target cells, allowing for potent antiviral efficacy at lower oral doses and consequently, reduced systemic tenofovir levels.[3]

Mechanism of Action: From Prodrug to Potent Inhibitor

The antiviral activity of this compound against HBV is the culmination of a multi-step intracellular process, beginning with its uptake into hepatocytes and culminating in the termination of viral DNA synthesis.

Intracellular Uptake and Activation

This compound's journey to becoming an active antiviral agent begins with its efficient uptake into liver cells, a process facilitated by its lipid moiety. Once inside the hepatocyte, the prodrug undergoes enzymatic cleavage to release the parent molecule, tenofovir.

The intracellular activation of TXL is a two-stage process:

  • Cleavage of the Lipid Moiety: The hexadecyloxypropyl group is cleaved from the tenofovir molecule by intracellular enzymes, specifically phospholipase C (PLC) and sphingomyelinase.[1] This initial step is crucial for unmasking the tenofovir molecule within the target cell.

  • Phosphorylation to the Active Form: Following the release of tenofovir, it is sequentially phosphorylated by cellular kinases. The first phosphorylation is to tenofovir monophosphate (TFV-MP), followed by a second phosphorylation to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[4]

dot

cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_enzymes Enzymatic Cleavage cluster_kinases Phosphorylation TXL_ext This compound (TXL) TXL_int TXL TXL_ext->TXL_int Lipid Uptake Pathway Tenofovir Tenofovir TXL_int->Tenofovir Cleavage TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Phosphorylation PLC Phospholipase C PLC->TXL_int SMase Sphingomyelinase SMase->TXL_int Kinase1 Cellular Kinase Kinase1->Tenofovir Kinase2 Cellular Kinase Kinase2->TFV_MP

Caption: Intracellular activation pathway of this compound.

Inhibition of HBV Polymerase

The active metabolite, TFV-DP, is a structural analog of the natural deoxyadenosine triphosphate (dATP). This structural similarity allows TFV-DP to act as a competitive inhibitor of the HBV polymerase (reverse transcriptase).[4] TFV-DP competes with dATP for incorporation into the elongating viral DNA chain.

Once incorporated, TFV-DP acts as a chain terminator. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the addition of TFV-DP into the nascent DNA strand prematurely halts further elongation.[5] This disruption of viral DNA synthesis effectively inhibits HBV replication.

dot

cluster_replication HBV Replication pgRNA pgRNA template HBV_Pol HBV Polymerase pgRNA->HBV_Pol DNA_elong Elongating HBV DNA HBV_Pol->DNA_elong Incorporation Terminated_DNA Terminated HBV DNA HBV_Pol->Terminated_DNA Incorporation & Chain Termination dATP dATP dATP->HBV_Pol DNA_elong->DNA_elong TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_DP->HBV_Pol Competitive Inhibition

Caption: Mechanism of HBV polymerase inhibition by TFV-DP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active metabolite, tenofovir diphosphate, in the context of HBV replication.

Table 1: Preclinical Antiviral Activity of Tenofovir against HBV

CompoundCell LineAssayIC50 (µM)Reference
TenofovirHepG2 2.2.15HBV DNA reduction1.1[6]
Tenofovir DFHepG2 2.2.15HBV DNA reduction0.02[4]

Table 2: Inhibition of HBV Polymerase by Tenofovir Diphosphate

CompoundParameterValue (µM)Reference
Tenofovir Diphosphate (TFV-DP)Ki0.18[4][6][7]

Table 3: Phase IIa Clinical Trial (NCT02710604) Results - HBV DNA Reduction

Treatment GroupDurationMean Log10 IU/mL Reduction from BaselineReference
This compound (100 mg)21 days-2.01[8]
Tenofovir Disoproxil Fumarate (300 mg)21 days-1.93[8]

Note: The results from the Phase IIa trial indicate that a lower dose of this compound (100 mg) achieved a comparable reduction in HBV viral load to the standard dose of Tenofovir Disoproxil Fumarate (300 mg).[8]

Experimental Protocols

In Vitro HBV Polymerase Priming Assay

This assay measures the initial step of HBV DNA synthesis, where the polymerase becomes covalently linked to the first nucleotide.

Materials:

  • HEK293T cells

  • Expression plasmids for FLAG-tagged HBV polymerase and epsilon (ε) RNA

  • Cell culture reagents (DMEM/F12, FBS, antibiotics)

  • Transfection reagent (e.g., calcium phosphate)

  • Lysis buffer (e.g., FLAG lysis buffer)

  • Anti-FLAG antibody-conjugated beads

  • Wash buffers

  • Reaction buffer containing dNTPs and radiolabeled dNTP (e.g., [α-³²P]dGTP)

  • SDS-PAGE gels and reagents

  • Autoradiography film or phosphorimager

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing FLAG-tagged HBV polymerase and ε RNA.[9]

  • Cell Lysis and Immunoprecipitation: After 48-72 hours, cells are lysed, and the cytoplasmic fraction containing the HBV polymerase is collected. The FLAG-tagged polymerase is then immunoprecipitated using anti-FLAG antibody-conjugated beads.[9]

  • Washing: The immunoprecipitated polymerase is washed multiple times to remove non-specific proteins.[9]

  • Priming Reaction: The beads with the bound polymerase are incubated in a reaction buffer containing dNTPs, including a radiolabeled dNTP. This allows the polymerase to catalyze the covalent attachment of the radiolabeled nucleotide to itself.[10]

  • SDS-PAGE and Autoradiography: The reaction products are resolved by SDS-PAGE. The gel is then dried and exposed to autoradiography film or a phosphorimager to visualize the radiolabeled polymerase, indicating priming activity.[9]

dot

start Start transfection Co-transfect HEK293T cells with HBV Polymerase and ε RNA plasmids start->transfection lysis Cell Lysis and Collection of Cytoplasmic Fraction transfection->lysis ip Immunoprecipitation of FLAG-tagged HBV Polymerase lysis->ip wash Wash Immunoprecipitated Polymerase ip->wash reaction In vitro Priming Reaction with Radiolabeled dNTPs wash->reaction sds_page SDS-PAGE reaction->sds_page autorad Autoradiography/ Phosphorimaging sds_page->autorad end End autorad->end

Caption: Workflow for the in vitro HBV polymerase priming assay.

Phase IIa Clinical Trial (NCT02710604)

Study Design: A randomized, open-label, active-controlled, multiple ascending dose study in treatment-naïve patients with chronic HBV infection.[11]

Objectives: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound compared to Tenofovir Disoproxil Fumarate.[11]

Patient Population: Treatment-naïve adults with chronic HBV infection.[3]

Treatment Arms:

  • This compound: Multiple ascending dose cohorts (e.g., 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 150 mg, 200 mg) administered daily for 28 days.[3]

  • Active Comparator: Tenofovir Disoproxil Fumarate (300 mg) administered daily for 28 days.[3]

Primary Endpoints:

  • Safety and tolerability, assessed by adverse events, clinical laboratory tests, and vital signs.[11]

  • Change from baseline in serum HBV DNA levels.[11]

Secondary Endpoints:

  • Pharmacokinetic parameters of this compound and tenofovir.[11]

Conclusion

This compound represents a significant advancement in the development of therapies for chronic hepatitis B. Its liver-targeting lipid conjugate design offers the potential for enhanced antiviral efficacy at a lower dose compared to TDF, thereby reducing systemic tenofovir exposure and the associated risks of renal and bone toxicity. The mechanism of action, involving targeted uptake, intracellular activation by phospholipases, and potent competitive inhibition of HBV polymerase, provides a strong rationale for its continued clinical development. The data from preclinical and early-phase clinical studies are encouraging and support the potential of this compound to become a valuable component of future HBV treatment regimens.

References

An In-depth Technical Guide to the Synthesis and Characterization of Hexadecyloxypropyl-tenofovir (CMX157)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyloxypropyl-tenofovir (HDP-tenofovir), also known as CMX157, is a lipid conjugate of the acyclic nucleotide analog tenofovir.[1][2] This modification is designed to enhance the oral bioavailability and cellular uptake of tenofovir, a potent antiviral agent against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[2][3] By mimicking lysophosphatidylcholine, CMX157 is thought to utilize natural lipid uptake pathways, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate.[4] This guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Hexadecyloxypropyl-tenofovir.

Synthesis of Hexadecyloxypropyl-tenofovir

The synthesis of Hexadecyloxypropyl-tenofovir is achieved through a multi-step process involving the protection of tenofovir, followed by coupling with the hexadecyloxypropyl sidechain, and subsequent deprotection.

Synthetic Workflow

Synthesis_Workflow Tenofovir Tenofovir Trityl_Tenofovir N6-Trityl-tenofovir Tenofovir->Trityl_Tenofovir Trityl Chloride, Pyridine Coupled_Product N6-Trityl-HDP-tenofovir Trityl_Tenofovir->Coupled_Product NaH, DMF HDP_Iodide 1-Iodo-3-(hexadecyloxy)propane HDP_Iodide->Coupled_Product CMX157 Hexadecyloxypropyl-tenofovir (CMX157) Coupled_Product->CMX157 80% Acetic Acid

Caption: Synthetic workflow for Hexadecyloxypropyl-tenofovir (CMX157).

Experimental Protocols

Step 1: Synthesis of N6-Trityl-tenofovir

A solution of tenofovir and a slight excess of trityl chloride in anhydrous pyridine is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to afford N6-Trityl-tenofovir.

Step 2: Synthesis of N6-Trityl-Hexadecyloxypropyl-tenofovir

To a solution of N6-Trityl-tenofovir in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 1-iodo-3-(hexadecyloxy)propane. The reaction is then heated to 50 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography.

Step 3: Synthesis of Hexadecyloxypropyl-tenofovir (CMX157)

The N6-Trityl-Hexadecyloxypropyl-tenofovir is dissolved in 80% aqueous acetic acid and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield Hexadecyloxypropyl-tenofovir.

Characterization Data

The structural integrity and purity of the synthesized Hexadecyloxypropyl-tenofovir are confirmed by various analytical techniques.

Parameter Result
Molecular Formula C28H52N5O5P
Molecular Weight 569.72 g/mol
Appearance White to off-white solid
Mass Spectrometry (ESI-MS) m/z 570.32 [M+H]+, 592.28 [M+Na]+[3]
Elemental Analysis Calculated for C28H52N5O5P·0.5H2O: C, 58.11%; H, 9.23%; N, 12.10%. Found: C, 57.39%; H, 9.30%; N, 11.17%[3]
1H NMR (CD3OD) δ 8.35 (s, 1H), 8.25 (s, 1H), 4.42 (dd, 1H)[3]
31P NMR Data not explicitly reported in the reviewed literature.

Biological Activity

Hexadecyloxypropyl-tenofovir exhibits significantly enhanced antiviral activity against both HIV and HBV compared to the parent drug, tenofovir.

Antiviral Activity against HIV-1
Cell Line Virus Strain CMX157 EC50 (nM) Tenofovir EC50 (nM) Selectivity Index (CMX157)
MT-2HIV-1LAI<0.01>650>1,880,000
PBMCsHIV-1Clade B123,200>83
PBMCsHIV-1Group M (mean)2.6 ± 2.01,600 - 4,900>385
PBMCsHIV-2Single-digit nanomolarNot ReportedNot Reported

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from[3][4].

Antiviral Activity against HBV
Cell Line CMX157 EC50 (µM) Tenofovir EC50 (µM) Selectivity Index (CMX157)
2.2.151.67.2>187.5
HepAD380.492.2538.4

Data sourced from[3].

Cytotoxicity Profile
Cell Line CMX157 CC50 (µM) Tenofovir CC50 (µM)
MT-218.8>100
PBMCs>1>100
HepG2 (rapidly dividing)18.8>100
2.2.15 (confluent)>300>300
Human Bone Marrow (GM-CFU)2.54.7
Human Bone Marrow (BFU-E)4.63.5

CC50 (50% cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells. Data sourced from[3][5].

Proposed Mechanism of Action

The enhanced efficacy of Hexadecyloxypropyl-tenofovir is attributed to its unique cellular uptake and metabolic activation pathway.

Mechanism_of_Action CMX157_ext CMX157 (Extracellular) Cell_Membrane Cell Membrane CMX157_int CMX157 (Intracellular) CMX157_ext->CMX157_int Lipid Uptake Pathways Tenofovir_MP Tenofovir Monophosphate CMX157_int->Tenofovir_MP Intracellular Enzymes Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP Cellular Kinases RT_Inhibition Reverse Transcriptase Inhibition Tenofovir_DP->RT_Inhibition

Caption: Proposed mechanism of action for Hexadecyloxypropyl-tenofovir.

Conclusion

Hexadecyloxypropyl-tenofovir (CMX157) represents a promising second-generation tenofovir analog with markedly improved antiviral potency against HIV and HBV in vitro.[3] Its lipophilic nature facilitates enhanced cellular uptake, leading to higher intracellular concentrations of the active diphosphate metabolite and a superior selectivity index compared to the parent drug. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. The favorable preclinical data for CMX157 warrant its further investigation as a potential clinical candidate for the treatment of retroviral infections.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Tenofovir Alafenamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for the crystal structure of Tenofovir Exalidex did not yield specific crystallographic data. This guide will instead provide an in-depth analysis of the crystal structure of Tenofovir Alafenamide (TAF), a closely related and extensively studied prodrug of Tenofovir. The principles and methodologies described herein are directly applicable to the structural elucidation of similar pharmaceutical compounds.

Tenofovir Alafenamide (TAF) is a key phosphonamidate prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor critical in the treatment of HIV and chronic hepatitis B.[1] The solid-state properties of TAF, particularly in its fumarate salt forms, are of paramount importance as they influence its stability, solubility, and bioavailability. This technical guide delves into the crystal structure analysis of various forms of Tenofovir Alafenamide, presenting crystallographic data, experimental protocols, and visualizations of experimental workflows and molecular interactions.

Quantitative Crystallographic Data

The crystallographic data for Tenofovir Alafenamide (TA) and its hemifumarate (TA HF) and monofumarate hemihydrate forms provide a quantitative basis for understanding their three-dimensional structures.

Table 1: Crystallographic Data for Tenofovir Alafenamide (TA) and Tenofovir Alafenamide Hemifumarate (TA HF) [2]

ParameterTenofovir Alafenamide (TA)Tenofovir Alafenamide Hemifumarate (TA HF)
CCDC Number19906301990631
FormulaC₂₁H₂₉N₆O₅PC₄₆H₆₂N₁₂O₁₄P₂
Molar Mass ( g/mol )476.471069.01
Crystal SystemOrthorhombicTetragonal
Space GroupP2₁2₁2₁P4₂2₁2
a (Å)6.0961(2)12.0034(3)
b (Å)14.1925(4)12.0034(3)
c (Å)27.2452(8)37.9841(8)
α (°)9090
β (°)9090
γ (°)9090
Volume (ų)2358.34(12)5471.2(2)
Z44
Temperature (K)293(2)150(2)
R₁ [I > 2σ(I)]0.04940.0453
wR₂ (all data)0.12650.1182

Table 2: Crystallographic Data for Tenofovir Alafenamide Fumarate Hemihydrate [1][3]

ParameterValue
FormulaC₂₅H₃₄N₆O₉.₅₀P
Molar Mass ( g/mol )601.55
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.2372(4)
b (Å)13.5683(5)
c (Å)20.0128(7)
α (°)92.593(1)
β (°)97.478(1)
γ (°)111.413(1)
Volume (ų)2786.5(2)
Z4
Temperature (K)100(2)
R₁ [I > 2σ(I)]0.0461
wR₂ (all data)0.1283

Experimental Protocols

The determination of the crystal structure of Tenofovir Alafenamide and its salts involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement.

The free base of Tenofovir Alafenamide can be prepared from its hemifumarate salt. A typical procedure involves the following steps[2]:

  • A mixture of Tenofovir Alafenamide Hemifumarate (TA HF), sodium hydrogen carbonate, and water is prepared.

  • Dichloromethane is added to the mixture to separate the phases.

  • The aqueous phase is washed with dichloromethane.

  • The combined dichloromethane phases are dried over sodium sulfate.

  • After filtration, tert-butyl methyl ether is added to the mixture.

  • The resulting solids are filtered, washed with tert-butyl methyl ether, and dried to yield Tenofovir Alafenamide as a white powder.

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.

  • Tenofovir Alafenamide (TA): Suitable crystals can be obtained by heating a mixture of Tenofovir Alafenamide in acetonitrile until complete dissolution, followed by slow cooling to approximately 4 °C and isolation by filtration.[2]

  • Tenofovir Alafenamide Fumarate Hemihydrate: Single crystals of this form have been successfully obtained by dissolving the powder sample in dimethyl sulfoxide (DMSO) at 82 °C and allowing the supersaturated solution to stand at room temperature for one week.[1]

The single-crystal X-ray diffraction data for TA and TA HF were collected on an Agilent Technologies SuperNova Dual diffractometer with an Atlas detector using monochromated Cu-Kα radiation (λ = 1.54184 Å).[2] The general workflow for data collection and structure refinement is as follows:

  • A suitable single crystal is mounted on the diffractometer.

  • The crystal is cooled to a specific temperature (e.g., 150 K for TA HF) to reduce thermal vibrations.

  • X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • The collected data are processed, which includes integration of reflection intensities and corrections for various experimental factors.

  • The crystal structure is solved using direct methods or other phasing techniques.

  • The structural model is refined by a full-matrix least-squares procedure based on F², minimizing the difference between observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms are located in difference Fourier maps and treated with appropriate refinement models.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for crystal structure determination and the molecular interactions within the crystal lattice of Tenofovir Alafenamide Hemifumarate.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of TAF / TAF Salt dissolution Dissolution in Solvent (e.g., Acetonitrile, DMSO) synthesis->dissolution cooling Slow Cooling / Evaporation dissolution->cooling filtration Isolation of Single Crystals cooling->filtration mounting Crystal Mounting filtration->mounting data_collection Data Collection (Single-Crystal Diffractometer) mounting->data_collection processing Data Processing & Reduction data_collection->processing solving Structure Solution (e.g., Direct Methods) processing->solving refinement Structure Refinement (Least-Squares) solving->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure determination of Tenofovir Alafenamide.

hydrogen_bonding TAF1 Tenofovir Alafenamide 1 H_bond1 O-H···N TAF1->H_bond1 H_bond2 N-H···O TAF1->H_bond2 FumaricAcid Fumaric Acid FumaricAcid->H_bond1 FumaricAcid->H_bond2 H_bond3 O-H···N FumaricAcid->H_bond3 H_bond4 N-H···O FumaricAcid->H_bond4 TAF2 Tenofovir Alafenamide 2 TAF2->H_bond3 TAF2->H_bond4

Caption: Hydrogen bonding interactions in Tenofovir Alafenamide Hemifumarate co-crystal.

Discussion of Structural Features

The crystal structure of Tenofovir Alafenamide Hemifumarate (TA HF) reveals that it exists as a co-crystal.[2] In this arrangement, there is no proton transfer from the fumaric acid to the Tenofovir Alafenamide molecule. The solid phase is a 2:1 co-crystal of TAF and fumaric acid.[2] The crystal packing is characterized by extensive hydrogen bonding. Two TAF molecules are linked at each end of a fumaric acid molecule through O-H···N hydrogen bonds between the carboxylic acid group and the aromatic N7 atom of the adenine moiety of TAF.[2] Additionally, there are N-H···O interactions between the amine group of the adenine moiety and the carbonyl oxygen of the carboxylic acid group, forming a ring motif.[2]

In contrast, the Tenofovir Alafenamide monofumarate hemihydrate has been shown to be a mixture of a co-crystal (75%) and a salt (25%).[1] In this structure, one of the four protons from the two fumaric acid molecules in the asymmetric unit migrates to the aromatic nitrogen atom of the adenine moiety.[1] This highlights the subtle energetic balance that determines whether a salt or a co-crystal is formed, which can be influenced by factors such as the solvent used for crystallization.

Conclusion

The solid-state characterization of Tenofovir Alafenamide and its fumarate salts through single-crystal X-ray diffraction provides invaluable insights into their molecular conformation, crystal packing, and intermolecular interactions. This detailed structural knowledge is fundamental for understanding the physicochemical properties of the drug substance and for the rational design of new solid forms with optimized pharmaceutical profiles. While the crystal structure of this compound remains to be elucidated, the methodologies and principles outlined in this guide for Tenofovir Alafenamide serve as a robust framework for such future investigations.

References

In vitro antiviral potency of CMX157 against resistant HIV strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the in vitro antiviral potency of CMX157 (Tenofovir Exalidex) against wild-type and nucleoside/nucleotide reverse transcriptase inhibitor (NRTI)-resistant strains of the human immunodeficiency virus (HIV). CMX157 is a novel lipid conjugate prodrug of tenofovir (TFV) designed for enhanced cellular penetration and delivery of the active antiviral anabolite, tenofovir diphosphate (TFV-PP).[1][2] This design aims to increase efficacy and reduce systemic toxicity compared to existing tenofovir prodrugs like tenofovir disoproxil fumarate (TDF).[1][2]

Mechanism of Action

CMX157 is a 1-0-hexadecyloxypropyl (HDP) conjugate of tenofovir.[1] This lipid moiety allows the molecule to mimic natural lipids, facilitating its absorption and distribution.[1] Unlike TDF, CMX157 is designed to be more stable in plasma, allowing the intact prodrug to be taken up by HIV target cells.[1][3][4] Once inside the cell, the lipid carrier is cleaved by intracellular enzymes, such as phospholipases, releasing tenofovir.[1] The released tenofovir is then phosphorylated by cellular kinases to its active diphosphate form, TFV-PP. TFV-PP acts as a competitive inhibitor of HIV reverse transcriptase and causes chain termination upon incorporation into viral DNA. A key advantage of CMX157 is its ability to achieve significantly higher intracellular concentrations of TFV-PP compared to equimolar exposure to TFV, leading to substantially greater antiviral potency.[1][3][4]

G cluster_extracellular Extracellular Space (Plasma) cluster_cell Target Cell (e.g., PBMC) CMX157_plasma CMX157 (Intact Prodrug) CMX157_cell CMX157 CMX157_plasma->CMX157_cell Cellular Uptake (Lipid Pathway) Phospholipases Intracellular Phospholipases CMX157_cell->Phospholipases Cleavage TFV_MP Tenofovir Monophosphate (TFV-MP) Cellular_Kinases2 Cellular Kinases TFV_MP->Cellular_Kinases2 Phosphorylation TFV_PP Tenofovir Diphosphate (TFV-PP - Active) HIV_RT HIV Reverse Transcriptase TFV_PP->HIV_RT Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis HIV_RT->Inhibition Tenofovir Tenofovir (TFV) Phospholipases->Tenofovir Cellular_Kinases1 Cellular Kinases Cellular_Kinases1->TFV_MP Cellular_Kinases2->TFV_PP Tenofovir->Cellular_Kinases1 Phosphorylation

Caption: Mechanism of action of CMX157.

Data Presentation: In Vitro Antiviral Potency

Quantitative data demonstrates the superior potency of CMX157 compared to tenofovir against both wild-type and resistant HIV strains.

Table 1: In Vitro Activity of CMX157 Against Wild-Type HIV

This table summarizes the 50% effective concentrations (EC50) of CMX157 against various wild-type HIV-1 subtypes and HIV-2 in different cell types.

HIV Isolate/SubtypeCell TypeCMX157 EC50 (nM)Tenofovir (TFV) EC50 (nM)Potency Fold-Increase (vs. TFV)Reference
HIV-1 Subtypes A-G, OPBMCs0.20 - 7.181600 - 4900>300-fold (average)[1][5]
HIV-1 (27 isolates)PBMCs2.6 (mean)Not ReportedNot Applicable[3]
HIV-1 Clade BPBMCs123200267-fold
HIV-1 LAIMT-2 Cells<0.01650>65,000-fold[6]
HIV-1 (various)MDMs0.56 - 4.61Not ReportedNot Applicable[1]
HIV-2PBMCs<5Not ReportedNot Applicable[1]

PBMCs: Peripheral Blood Mononuclear Cells; MDMs: Monocyte-Derived Macrophages.

Table 2: In Vitro Activity of CMX157 Against NRTI-Resistant HIV-1 Strains

CMX157 maintains significant activity against a panel of clinically relevant HIV-1 strains with mutations conferring resistance to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

NRTI Resistance MutationsCMX157 EC50 (nM)Tenofovir (TFV) EC50 (nM)Potency Fold-Increase (vs. TFV)Reference
Wild-Type (for comparison) 1.6 - 1.7613 - 652~370-fold[3]
TAMs
M41L/L210W/T215Y6.32240356-fold[1]
M41L/L210W/T215Y + M184V2.2770350-fold[1]
Other NRTI Mutations
L74V/M184V0.66227344-fold[1]
Multi-NRTI Resistant (MNR)
A62V/T69SVG/V75I/T215I5716,959297-fold[1]
T69SSG/M184V/L210W/T215Y57Not specified, but highNot Applicable[7]
Panel of 30 NRTI Mutants 5.33 (mean)1780 (mean)334-fold (average)[3]

TAMs: Thymidine Analogue Mutations.

Experimental Protocols

The in vitro antiviral activity and cellular metabolism of CMX157 were evaluated using standardized methodologies.

Antiviral Activity Assays (EC50 Determination)

The potency of CMX157 against various HIV strains was determined by measuring the concentration of the drug required to inhibit viral replication by 50% (EC50).

  • PhenoSense™ Assay : This assay was used to evaluate the activity of CMX157 against a panel of 30 NRTI-resistant clinical isolates and wild-type viruses.[1][3][7] The assay involves generating recombinant viruses containing the reverse transcriptase gene from patient-derived plasma samples. These viruses are then used to infect target cells in the presence of serial dilutions of the antiviral drug. Viral replication is typically measured by quantifying the expression of a reporter gene (e.g., luciferase) that is incorporated into the viral genome.

  • PBMC and Macrophage Assays : For wild-type and laboratory-adapted strains, fresh human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages (MDMs) were utilized.[1][3]

    • Cell Preparation : PBMCs were isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote cell division and susceptibility to HIV infection.[1]

    • Infection : Activated cells were infected with a known amount of virus stock.

    • Drug Treatment : Immediately following infection, the cells were cultured in the presence of various concentrations of CMX157 or a reference drug (e.g., tenofovir).

    • Quantification : After a set incubation period (typically 7 days), the level of viral replication in the culture supernatant was quantified using methods such as a p24 antigen capture ELISA or a reverse transcriptase activity assay.

    • Data Analysis : The EC50 values were calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Anabolite (TFV-PP) Quantification

The enhanced potency of CMX157 is attributed to its efficient conversion to the active anabolite, TFV-PP, within target cells.[1][3][4]

  • Cell Culture and Drug Exposure : PHA/IL-2 activated human PBMCs were exposed to physiologically relevant concentrations of CMX157 or tenofovir (e.g., 10 nM for CMX157 and 1000 nM for TFV).[1]

  • Cell Lysis and Extraction : After a 24-hour incubation, cells were harvested, washed, and lysed to release the intracellular contents.

  • Quantification : The concentration of TFV-PP in the cell lysate was determined using a sensitive analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Results : Studies showed that PBMCs exposed to CMX157 produced significantly higher levels of TFV-PP than cells exposed to equimolar concentrations of TFV.[1][3][4] For instance, 10 nM of CMX157 yielded more TFV-PP (70 fmol/10⁶ cells) than 1000 nM of TFV (50 fmol/10⁶ cells).[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation Isolate PBMCs from Donor Blood Cell_Activation Activate PBMCs with PHA and IL-2 Cell_Isolation->Cell_Activation Infection Infect Activated PBMCs with HIV Stock Cell_Activation->Infection Drug_Dilution Prepare Serial Dilutions of CMX157 & Control Drugs Treatment Add Drug Dilutions to Infected Cells Drug_Dilution->Treatment Infection->Treatment Incubation Incubate for 7 Days Treatment->Incubation Supernatant Collect Culture Supernatant Incubation->Supernatant Quantification Quantify Viral Replication (e.g., p24 ELISA) Supernatant->Quantification Calculation Calculate % Inhibition and Determine EC50 Quantification->Calculation

Caption: Experimental workflow for in vitro antiviral potency assay.
Cytotoxicity Assays

The potential for CMX157 to cause cellular toxicity was evaluated in various human cell types relevant to HIV infection.[1] Assays were conducted in both dividing and non-dividing cells. No significant cytotoxicity was observed at concentrations well above the antiviral EC50 values, indicating a favorable in vitro safety profile.[1][3] For example, in PBMCs, no cytotoxicity was seen up to the highest tested concentration of 1,000 nM.[3]

Conclusion

The in vitro data strongly support the characterization of CMX157 as a highly potent antiretroviral agent. Its novel lipid conjugate design leads to markedly improved cellular uptake and intracellular generation of the active TFV-PP metabolite. This results in a potency that is, on average, over 300-fold greater than that of tenofovir against wild-type HIV.[1][5] Critically, CMX157 retains substantial activity against a wide range of HIV-1 strains harboring mutations that confer resistance to currently approved NRTIs, including complex multi-NRTI resistant variants.[1][3] Combined with a favorable in vitro cytotoxicity profile, these findings establish CMX157 as a promising clinical candidate for the treatment of both wild-type and drug-resistant HIV infections.[3][4]

References

The Intracellular Journey of Tenofovir Exalidex: A Technical Guide to its Conversion to Tenofovir Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir Exalidex (TXL) represents a significant advancement in the delivery of the potent antiviral agent Tenofovir (TFV). As a lipid-conjugated prodrug, TXL is engineered to harness natural cellular lipid uptake mechanisms, facilitating efficient delivery into target cells, particularly hepatocytes. This design aims to concentrate the active metabolite, Tenofovir diphosphate (TFV-DP), at the site of viral replication while minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth exploration of the intracellular conversion pathway of TXL to TFV-DP, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

The Intracellular Metabolic Pathway of this compound

The conversion of TXL to its pharmacologically active form, TFV-DP, is a multi-step enzymatic process that occurs within the target cell. This pathway can be broadly divided into two main stages: the initial cleavage of the lipid moiety to release Tenofovir, followed by two successive phosphorylation events.

Stage 1: Lipidic Prodrug Cleavage

Upon entering the cell, the hexadecyloxypropyl lipid chain of TXL is cleaved to liberate the parent molecule, Tenofovir. This crucial first step is mediated by intracellular hydrolases.[1] Evidence suggests that membrane-associated enzymes, specifically Phospholipase C (PLC) and/or Sphingomyelinase (SMase) , are responsible for this initial hydrolysis.[1] These enzymes recognize the lipid conjugate, enabling the release of TFV into the cytoplasm.

Stage 2: Sequential Phosphorylation

Once liberated, Tenofovir, an acyclic nucleoside phosphonate, undergoes two sequential phosphorylation steps to become the active antiviral agent, Tenofovir diphosphate (TFV-DP).

  • First Phosphorylation: Tenofovir is first phosphorylated to Tenofovir monophosphate (TFV-MP). This reaction is catalyzed by Adenylate Kinase 2 (AK2) , an enzyme primarily located in the mitochondrial intermembrane space.[2][3]

  • Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active metabolite, TFV-DP. This final step is carried out by other cellular kinases, with Creatine Kinase (CK) and Pyruvate Kinase (PK) being identified as key enzymes in this conversion.[2][3]

The resulting TFV-DP is a competitive inhibitor of viral reverse transcriptase and DNA polymerase, acting as a chain terminator during viral DNA synthesis.[4]

Intracellular_Conversion_of_TXL_to_TFV_DP cluster_cell Hepatocyte TXL This compound (TXL) TFV Tenofovir (TFV) TXL->TFV Lipid Cleavage TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP First Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Second Phosphorylation PLC Phospholipase C (PLC) & Sphingomyelinase (SMase) PLC->TXL AK2 Adenylate Kinase 2 (AK2) AK2->TFV CK_PK Creatine Kinase (CK) & Pyruvate Kinase (PK) CK_PK->TFV_MP Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis thaw_plate Thaw & Plate Primary Human Hepatocytes treat_txl Treat with This compound (TXL) thaw_plate->treat_txl wash_cells Wash Cells with Ice-Cold PBS treat_txl->wash_cells lyse_extract Lyse Cells & Extract with Cold 70% Methanol wash_cells->lyse_extract centrifuge Centrifuge to Pellet Debris lyse_extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant prepare_samples Prepare Samples with Internal Standards collect_supernatant->prepare_samples lcms_analysis Inject & Analyze by LC-MS/MS prepare_samples->lcms_analysis data_quantification Quantify Metabolites using Standard Curves lcms_analysis->data_quantification

References

The Genesis of a Liver-Targeted Antiviral: A Technical History of Tenofovir Exalidex (CMX-157)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Technical Guide

This document provides an in-depth technical overview of the discovery and development of Tenofovir Exalidex, also known as CMX-157 or TXL. Designed for researchers, scientists, and drug development professionals, this guide details the scientific rationale, experimental validation, and clinical progression of this novel prodrug of the nucleotide reverse transcriptase inhibitor, tenofovir.

Executive Summary: The Rationale for a Second-Generation Tenofovir Prodrug

Tenofovir is a potent acyclic nucleotide analog with broad-spectrum activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV)[1]. However, its clinical utility is hampered by poor oral bioavailability due to the negatively charged phosphonate group, which limits cell permeability[1]. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), successfully addressed this by masking the phosphonate group, yet its widespread cleavage in the plasma leads to high systemic levels of tenofovir, which have been associated with renal and bone toxicities[2].

This created a clear therapeutic need for a next-generation prodrug capable of delivering tenofovir more efficiently to target cells while minimizing systemic exposure. This compound (TXL) was engineered to meet this need. Developed initially by Chimerix and later by ContraVir Pharmaceuticals (now Hepion Pharmaceuticals), TXL is a lipid conjugate of tenofovir designed to specifically target the liver[3]. By mimicking lysophosphatidylcholine, TXL leverages natural lipid uptake pathways to achieve high intracellular concentrations of the active drug, particularly in hepatocytes, thereby reducing circulating plasma levels of tenofovir and the associated risk of off-target toxicities[4][5].

Discovery and Preclinical Development

Chemical Synthesis and Structure

This compound is chemically described as {3-(hexadecyloxy)propyl hydrogen [(R)-1-(6-amino-9H-purin 9-yl)propan-2-yloxy]methylphosphonate}[4]. The key structural feature is the hexadecyloxypropyl (HDP) lipid moiety conjugated to the phosphonate group of tenofovir[1][4].

The synthesis was accomplished using methods analogous to those developed for other alkoxyalkyl esters of nucleoside phosphonates, a strategy pioneered by Hostetler and colleagues[1][6][7]. The general synthetic route involves the coupling of the HDP lipid alcohol with the tenofovir molecule.

Mechanism of Action and Intracellular Activation

The innovative design of TXL dictates its unique mechanism of cellular entry and activation. Unlike TDF, which relies on ubiquitous plasma and gut esterases, TXL is designed to remain intact in the plasma, facilitating its distribution and uptake into cells[4][8].

G cluster_0 Extracellular Space (Plasma) cluster_1 Intracellular Space (Hepatocyte / Lymphocyte) TXL_plasma This compound (TXL) (Intact in Plasma) TXL_cell TXL TXL_plasma->TXL_cell Lipid Uptake Pathways TFV Tenofovir (TFV) TXL_cell->TFV Cleavage by Phospholipase C / Sphingomyelinase TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) Inhibition Inhibition TFV_DP->Inhibition RT HIV Reverse Transcriptase or HBV Polymerase RT->Inhibition

Caption: Intracellular activation pathway of this compound (TXL).

Once inside the target cell, the lipid moiety is cleaved by intracellular enzymes, such as phospholipase C and sphingomyelinase, to release tenofovir[3]. The liberated tenofovir is then sequentially phosphorylated by cellular kinases to form tenofovir monophosphate and subsequently the active antiviral anabolite, tenofovir diphosphate (TFV-DP)[4][8]. TFV-DP acts as a competitive inhibitor and chain terminator for viral reverse transcriptase (in HIV) or polymerase (in HBV), halting viral replication[2].

Preclinical Efficacy and Potency

In vitro studies consistently demonstrated that TXL is significantly more potent than the parent drug, tenofovir. This enhanced potency is attributed to its efficient cellular uptake, leading to higher intracellular concentrations of the active TFV-DP[1][4][8].

CompoundCell TypeVirusEC₅₀ (nM)Fold-Potency vs. TenofovirReference
This compound (TXL/CMX-157) PBMCsHIV-1 (Wild-Type, Subtypes A-G, O)0.20 - 7.2 (Mean: 2.6)>300-fold[1][4][9]
This compound (TXL/CMX-157) MDMsHIV-1 Strains0.56 - 4.61>300-fold[10]
This compound (TXL/CMX-157) 2.2.15 CellsHBV224.5-fold[1]
Tenofovir (Reference) PBMCsHIV-11,600 - 4,9001x[4]

Table 1: In Vitro Antiviral Activity of this compound (TXL/CMX-157) vs. Tenofovir. PBMCs: Peripheral Blood Mononuclear Cells; MDMs: Monocyte-Derived Macrophages; EC₅₀: 50% Effective Concentration.

Furthermore, TXL was shown to be highly effective against HIV strains with resistance to existing nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs)[4][9]. In an HBV transgenic mouse model, oral administration of TXL at 10 mg/kg/day resulted in a 97% reduction in hepatic HBV DNA levels[2][9].

Preclinical Pharmacokinetics and Safety

Animal studies confirmed the intended pharmacokinetic profile of TXL. Following oral administration to rats, TXL was found to be orally bioavailable with no apparent toxicity at doses up to 100 mg/kg/day for 7 days[1]. A key finding was that TXL remains largely intact in plasma, which minimizes systemic exposure to free tenofovir while enabling efficient delivery to target cells[4][8]. Studies in dogs showed that TXL administration resulted in significantly higher concentrations of tenofovir in lymphatic tissues compared to an equivalent dose of TDF[11].

A study in rats demonstrated that 24-hour incubations of PBMCs with 10 nM of CMX-157 yielded higher intracellular levels of the active TFV-DP (70 fmol/10⁶ cells) than 1000 nM of tenofovir (50 fmol/10⁶ cells)[10].

Clinical Development

Phase 1 Studies in Healthy Volunteers

Phase 1 clinical trials in healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of TXL across multiple ascending doses[12][13]. A Phase 1b study assessed doses up to 100 mg per day for 14 days and found the drug to be safe and well-tolerated[6][14]. The pharmacokinetic data were favorable, showing a dose-dependent profile. The prodrug, TXL, was rapidly cleared from the plasma with a half-life of approximately 1-2 hours, while the resulting plasma tenofovir levels remained low, supporting the liver-targeting and reduced systemic exposure hypothesis[14].

Phase 2a Proof-of-Concept in HBV Patients

A Phase 2a, multiple ascending-dose trial (NCT02710604) was conducted in treatment-naïve patients with chronic HBV infection[5][15]. The study evaluated daily oral doses of TXL ranging from 5 mg to 200 mg and compared them to the standard 300 mg dose of TDF[5].

The results demonstrated potent antiviral activity. Maximum viral load reductions of up to 3.9 log₁₀ were observed with a 50 mg/day dose of TXL over 28 days[4]. Importantly, the viral load reduction at the 50 mg dose was not statistically different from that achieved with the 300 mg TDF dose, highlighting the enhanced potency of TXL[4].

ParameterThis compound (TXL) - 50 mgTenofovir (from TXL)
Cₘₐₓ (ng/mL) 51.28 (± 39.9)8.51 (± 2.0)
Tₘₐₓ (h) 1.60 (± 0.7)4.95 (± 2.2)
AUCₗₐₛₜ (ng·h/mL) 109.44 (± 84.9)136.35 (± 33.5)
t₁/₂ (h) 2.10 (± 2.0)23.3 (± 3.4)

Table 2: Steady-State (Day 28) Pharmacokinetic Parameters in HBV Patients (Mean ± SD)[4]. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to maximum concentration; AUCₗₐₛₜ: Area under the curve from time zero to the last measurable concentration; t₁/₂: Terminal half-life.

The development of TXL for HIV infections was suspended, while its development for HBV reached Phase 2.

Key Experimental Protocols

In Vitro Antiviral Activity Assay (PBMC Model)

This protocol outlines a representative method for determining the anti-HIV activity of a compound in primary human cells.

G A 1. Isolate PBMCs from healthy donor blood (Ficoll-Paque gradient) B 2. Stimulate PBMCs (e.g., with PHA and IL-2) for 3 days to activate T-cells A->B C 3. Plate Cells (e.g., 2x10^5 cells/well) in 96-well plates B->C D 4. Add Drug Prepare serial dilutions of This compound C->D E 5. Add Virus Infect cells with a known titer of an HIV-1 strain D->E F 6. Incubate Culture for 7 days at 37°C, 5% CO2 E->F G 7. Measure Viral Replication Collect supernatant and quantify HIV-1 p24 antigen via ELISA F->G H 8. Data Analysis Calculate EC50 value by plotting p24 concentration vs. drug concentration G->H

Caption: Workflow for a typical HIV antiviral assay in PBMCs.
  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors using Ficoll-Paque density gradient centrifugation[10]. The cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) for 2-3 days to activate CD4+ T-lymphocytes, the primary target of HIV[10].

  • Assay Setup: Stimulated PBMCs are plated in 96-well microtiter plates. The test compound (TXL) is serially diluted and added to the wells in duplicate or triplicate[16].

  • Infection: A laboratory-adapted or clinical isolate strain of HIV-1 is added to the wells at a predetermined multiplicity of infection[10].

  • Incubation: The plates are incubated for a period of 7 days at 37°C in a humidified 5% CO₂ atmosphere[10].

  • Quantification of Viral Replication: After incubation, cell-free supernatant is harvested from each well. The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 core antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit[2][16][17][18].

  • Data Analysis: A dose-response curve is generated by plotting the percentage of viral inhibition against the drug concentration. The 50% effective concentration (EC₅₀) is calculated from this curve using non-linear regression analysis[4].

Bioanalytical Method for TXL in Plasma (LC-MS/MS)

This protocol describes a validated method for quantifying this compound (CMX-157) in plasma samples, crucial for pharmacokinetic studies[9][12].

  • Sample Preparation: 50 µL of K₂EDTA plasma sample is mixed with an isotopically labeled internal standard (e.g., CMX157-d6)[9]. Proteins are precipitated by adding a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis[9][12].

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation is achieved on a reverse-phase column (e.g., Kinetex C8, 2.1 × 50 mm, 2.6 μm) using a gradient mobile phase, such as a mixture of ammonium bicarbonate in water and ammonium hydroxide in methanol[9][12].

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) operating in negative ionization and selective reaction monitoring (SRM) modes. The specific mass transition for TXL (m/z 568.4→134.0) and its internal standard are monitored for quantification[9].

  • Quantification: A calibration curve is constructed using standards of known TXL concentrations. The concentration of TXL in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. The validated lower limit of quantification (LLOQ) for this assay has been reported as 0.25 ng/mL[12].

Conclusion: The Prodrug Development Trajectory

The development of this compound represents a rational and targeted approach to prodrug design. By leveraging a lipid-conjugate strategy, it successfully demonstrated the potential to enhance the therapeutic index of tenofovir. Preclinical and early clinical data confirmed its high potency and favorable pharmacokinetic profile, characterized by efficient intracellular delivery and reduced systemic exposure to the parent nucleotide. This technical history underscores the evolution of tenofovir prodrugs, moving from a strategy of broad systemic delivery (TDF) to one of targeted, intracellular activation, a principle also shared by Tenofovir Alafenamide (TAF), albeit through a different chemical and enzymatic pathway.

G cluster_0 cluster_1 cluster_2 TFV Tenofovir (Poor Oral Bioavailability) TDF Tenofovir Disoproxil (TDF) (Systemic Activation) TFV->TDF Improves Oral Uptake TAF Tenofovir Alafenamide (TAF) (Lymphocyte/Cathepsin A Activation) TDF->TAF Reduces Systemic TFV Improves Safety TXL This compound (TXL) (Liver-Targeted/Lipid Pathway Activation) TDF->TXL Reduces Systemic TFV Targets Liver

Caption: Logical evolution of Tenofovir prodrugs.

References

Molecular Modeling of Tenofovir Binding to Reverse Transcriptase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Tenofovir Exalidex (TXL) represents a significant advancement in the delivery of Tenofovir (TFV), a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) in antiretroviral therapy. As a lipid-conjugated prodrug, TXL is designed to enhance bioavailability and intracellular delivery of TFV. A common misconception is that the prodrug TXL directly binds to the HIV-1 reverse transcriptase (RT). However, it is its active metabolite, Tenofovir diphosphate (TFV-DP), that competitively inhibits the enzyme. This technical guide provides an in-depth exploration of the molecular interactions between TFV-DP and HIV-1 RT through the lens of computational modeling. It details the metabolic activation pathway of TXL, presents a comprehensive methodology for molecular docking simulations, summarizes key quantitative data, and discusses the structural basis of drug resistance. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and computational drug design.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound is not the pharmacologically active agent that inhibits HIV-1 RT. It is a prodrug engineered to overcome the poor oral bioavailability of Tenofovir.[1] The journey from administration to viral inhibition involves a critical intracellular metabolic activation pathway.

Upon entering a target cell, the lipid moiety of TXL is cleaved by intracellular enzymes, primarily membrane-associated phospholipase C (PLC) and sphingomyelinase, to release Tenofovir (TFV).[1][2] Subsequently, cellular kinases catalyze two successive phosphorylation events. These enzymes convert TFV first into Tenofovir monophosphate (TFV-MP) and then into the active antiviral agent, Tenofovir diphosphate (TFV-DP).[3][4] It is TFV-DP, an analogue of deoxyadenosine triphosphate (dATP), that competes for the active site of HIV-1 RT.[5] Upon incorporation into the nascent viral DNA strand, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication.[5][6]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TXL_ext This compound (TXL) TXL_int TXL TXL_ext->TXL_int Cellular Uptake TFV Tenofovir (TFV) TXL_int->TFV Phospholipase C (PLC) & Sphingomyelinase TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases (Phosphorylation 1) TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Cellular Kinases (Phosphorylation 2) RT HIV-1 Reverse Transcriptase TFV_DP->RT Competitively Binds Inhibition Chain Termination (Inhibition of Viral Replication) RT->Inhibition cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB ID: 2HMI) Ligand 2. Prepare Ligand (Tenofovir Diphosphate) Grid 3. Define Binding Site (Grid Box around YMDD motif) PDB->Grid Ligand->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) Pose 5. Analyze Binding Poses (Clustering, Scoring) Dock->Pose Interaction 6. Visualize Interactions (H-bonds, Hydrophobic) cluster_wt Wild-Type (WT) HIV-1 RT cluster_mut Mutant HIV-1 RT cluster_outcome Result WT_RT Active Site (with Lys65) TFVDP_binds TFV-DP Binds Effectively WT_RT->TFVDP_binds High Affinity K65R K65R Mutation WT_RT->K65R Selective Pressure Inhibition Viral Replication Inhibited TFVDP_binds->Inhibition Steric Steric Hindrance (Arginine side chain) K65R->Steric Reduced_Affinity Reduced Binding Affinity for TFV-DP Steric->Reduced_Affinity Resistance Tenofovir Resistance (Reduced Efficacy) Reduced_Affinity->Resistance

References

Tenofovir Exalidex: A Technical Guide to its Intellectual Property and Core Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir Exalidex (TXL), formerly known as CMX157, is a novel, liver-targeted prodrug of the nucleotide analogue tenofovir. Developed to enhance the therapeutic index of tenofovir for the treatment of Hepatitis B Virus (HBV) infection, TXL utilizes a lipid conjugate strategy to achieve high intracellular concentrations of the active antiviral agent in hepatocytes while minimizing systemic exposure and associated toxicities. This technical guide provides an in-depth analysis of the patent landscape surrounding this compound, details its mechanism of action, and presents key experimental data and protocols relevant to its development.

Intellectual Property and Patent Landscape

The intellectual property surrounding this compound is primarily centered on its unique composition of matter as a lipid conjugate of tenofovir. The original development was conducted by Chimerix, Inc., which has secured patent protection for this novel molecule.

Key Patent Families:

The core patents protecting this compound revolve around the chemical entity itself, its synthesis, and its use in treating viral infections. A key patent family is titled "Nucleoside Phosphonate Salts," which provides composition of matter protection for CMX157. This patent extends intellectual property protection for this compound until at least 2031 in the United States. The development of TXL is also underpinned by Chimerix's proprietary PIM® (Phospholipid Intramembrane Microfluidization) Conjugate Technology, which is covered by a broader portfolio of patents related to the design and synthesis of lipid-drug conjugates.

Table 1: Illustrative Patent Landscape for this compound

Patent Aspect Illustrative Patent/Application Title Original Assignee Key Features Covered Estimated Expiration
Composition of Matter Nucleoside Phosphonate SaltsChimerix, Inc.The chemical structure of this compound (CMX157) and its pharmaceutically acceptable salts.2031
Technology Platform Phospholipid Intramembrane Microfluidization (PIM) Conjugate TechnologyChimerix, Inc.Methods for creating lipid conjugates of active pharmaceutical ingredients to enhance delivery and efficacy.Varies by specific patent
Therapeutic Use Methods of treating Hepatitis B virus infectionChimerix, Inc. / Hepion PharmaceuticalsThe use of this compound for the treatment of HBV and other viral diseases.Aligned with composition of matter patents

Mechanism of Action and Signaling Pathway

This compound is a prodrug that, upon oral administration, is designed to remain intact in the plasma and be preferentially taken up by hepatocytes. This liver targeting is achieved through its lipid conjugate structure, which mimics naturally occurring lysophospholipids.

Once inside the hepatocyte, this compound undergoes intracellular metabolism to release the active antiviral agent, tenofovir. This process involves the enzymatic cleavage of the lipid moiety, primarily by phospholipase C (PLC) and sphingomyelinase. The released tenofovir is then phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP).

TFV-DP acts as a competitive inhibitor of the HBV reverse transcriptase/polymerase. It is incorporated into the elongating viral DNA chain, causing chain termination and thus halting viral replication.

HBV_Lifecycle_and_TXL_MOA cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TXL_blood This compound (TXL) TXL_cell TXL TXL_blood->TXL_cell Uptake TFV Tenofovir TXL_cell->TFV Cleavage by Phospholipase C/ Sphingomyelinase TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation HBV_polymerase HBV Reverse Transcriptase TFV_DP->HBV_polymerase Inhibition HBV_DNA HBV cccDNA pgRNA pgRNA HBV_DNA->pgRNA Transcription HBV_core HBV Core Particle pgRNA->HBV_core HBV_core->HBV_polymerase New_HBV_DNA New Viral DNA HBV_polymerase->New_HBV_DNA Reverse Transcription New_HBV_DNA->HBV_DNA Transport to Nucleus Virion_release New Virion Release New_HBV_DNA->Virion_release TXL_Synthesis Tenofovir Tenofovir Reaction Coupling Reaction Tenofovir->Reaction HDP_OH Hexadecyloxypropanol HDP_OH->Reaction Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Reaction Base Base (e.g., DMAP) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification TXL This compound Purification->TXL Anti_HBV_Assay Start Start Seed_Cells Seed HepG2 2.2.15 cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 7 days Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Extract_DNA Extract total DNA Lyse_Cells->Extract_DNA qPCR Quantify HBV DNA by qPCR Extract_DNA->qPCR Calculate_EC50 Calculate EC₅₀ qPCR->Calculate_EC50 End End Calculate_EC50->End

Methodological & Application

Application Note: Quantification of Paclitaxel (TXL) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (TXL) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its therapeutic efficacy is dependent on achieving specific plasma concentrations, making accurate and reliable quantification crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and widely adopted method for the determination of Paclitaxel in diverse biological and pharmaceutical matrices.[3][4]

This application note provides a comprehensive overview and detailed protocols for the quantification of Paclitaxel using a validated reverse-phase HPLC (RP-HPLC) method. The described method is suitable for determining Paclitaxel concentrations in biological samples like plasma and tissue homogenates, as well as in pharmaceutical dosage forms.[1][5]

Principle of the Method

The method is based on reverse-phase chromatography, where Paclitaxel is separated from endogenous components and other impurities on a non-polar stationary phase (e.g., C18 column). A polar mobile phase, typically a mixture of acetonitrile and an aqueous buffer, is used for elution.[1][6] Paclitaxel, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength, commonly 227 nm or 230 nm, and comparing the peak area to that of a known concentration standard.[5][7]

Experimental Workflow

The overall workflow for the quantification of Paclitaxel from a biological matrix involves sample preparation, chromatographic separation, and data analysis. The sample preparation step, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical for removing interfering substances like proteins.[5]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporate Organic Layer (under Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitute Residue (in Mobile Phase) Evaporate->Reconstitute Inject Inject Sample into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (227 nm) Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify G Paclitaxel (TXL) Mechanism of Action TXL Paclitaxel (TXL) Polymerization Polymerization TXL->Polymerization Promotes Depolymerization Depolymerization TXL->Depolymerization Inhibits Microtubules Microtubules TXL->Microtubules Binds & Stabilizes Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Normal Process Polymerization->Microtubules Depolymerization->Tubulin Microtubules->Depolymerization Normal Process Spindle Dysfunctional Mitotic Spindle Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Measuring Tenofovir Exalidex in Plasma: A Detailed LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantification of Tenofovir Exalidex in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a novel prodrug of Tenofovir, the bioanalytical method presented here is adapted from well-established and validated protocols for Tenofovir and its other prodrugs, such as Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF). This protocol is intended as a starting point and must be fully validated according to regulatory guidelines such as those from the FDA and EMA before implementation in clinical or regulated studies.

Introduction

This compound is a novel phosphonate prodrug of Tenofovir, an essential nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. Accurate and precise measurement of this compound and its active metabolite, Tenofovir, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines a detailed LC-MS/MS method for this purpose, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Protocols

This section details the materials and methodologies required for the analysis of this compound in plasma.

Materials and Reagents
  • Analytes and Internal Standard: this compound, Tenofovir, and a suitable stable isotope-labeled internal standard (e.g., Tenofovir-d6).

  • Chemicals and Solvents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); ammonium acetate.

  • Solid Phase Extraction (SPE): Waters Oasis MCX µElution plates or equivalent.

  • Human Plasma: K2EDTA-anticoagulated human plasma from a certified vendor.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

Stock solutions of this compound, Tenofovir, and the internal standard are prepared in an appropriate solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the working solutions to achieve the desired concentration range.

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for plasma sample cleanup to remove proteins and other interfering substances.

  • Pre-treatment: To a 200 µL aliquot of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. Acidify the sample by adding 200 µL of 4% phosphoric acid in water. Vortex mix and centrifuge at 20,000 x g for 5 minutes.[1]

  • SPE Plate Conditioning: Condition the wells of an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.[1]

  • Loading: Load the pre-treated samples onto the SPE plate.

  • Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Pre-treatment cluster_spe Solid Phase Extraction cluster_final Final Steps plasma 200 µL Plasma add_is Add Internal Standard plasma->add_is acidify Acidify with Phosphoric Acid add_is->acidify vortex Vortex & Centrifuge acidify->vortex load Load Sample vortex->load condition Condition SPE Plate (Methanol, Water) wash Wash Plate (Formic Acid, Methanol) load->wash elute Elute Analytes (Ammoniated Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid Phase Extraction (SPE) Workflow for Plasma Samples.

Chromatographic Conditions
  • Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 400 µL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-1 min: 3% B

    • 1-2.5 min: Linear gradient to 80% B

    • 2.5-4 min: Linear gradient to 95% B

    • 4.01-5 min: Return to 3% B and equilibrate

LC_Gradient_Profile origin origin y_axis y_axis origin->y_axis  % Mobile Phase B x_axis x_axis origin->x_axis Time (min)   y0 0 y20 20 y40 40 y60 60 y80 80 y100 100 x0 0 x1 1 x2 2.5 x3 4 x4 5 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: Representative LC Gradient Elution Profile.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Proposed):

    • This compound: To be determined based on the compound's fragmentation pattern.

    • Tenofovir: m/z 288.2 → 176.1.[2]

    • Tenofovir-d6 (IS): m/z 294.2 → 182.1 (example).

Data Presentation: Expected Method Performance

The following tables summarize typical validation parameters for LC-MS/MS assays of Tenofovir in human plasma, which can serve as a benchmark for the validation of the this compound method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Tenofovir0.5 - 500Linear (1/x²)>0.99
Tenofovir4.096 - 1000 µg/LLinear0.9962
Tenofovir10 - 640 ng/mLLinear>0.99

(Data synthesized from multiple sources)[1][2][3]

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
TenofovirLLOQ0.5<15<15±15
Low1.5<12<12±12
Medium150<12<12±12
High375<12<12±12

(Representative data based on published methods)[1]

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust framework for the quantification of this compound in human plasma. The proposed method, which is based on established procedures for similar analytes, offers high sensitivity and specificity. It is imperative that this method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for its intended application in pharmacokinetic and clinical studies. This will involve establishing the specific MRM transitions for this compound and confirming all performance characteristics according to regulatory standards.

References

Application Notes and Protocols for Determining the EC50 of CMX157 in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX157, also known as tenofovir exalidex, is a novel lipid conjugate prodrug of tenofovir, a potent nucleotide analog reverse transcriptase inhibitor.[1][2] This modification is designed to enhance the delivery of the active metabolite, tenofovir diphosphate, into target cells, thereby increasing its antiviral potency and reducing systemic exposure to the parent drug.[2][3] CMX157 has demonstrated significant in vitro activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][4] These application notes provide detailed protocols for determining the 50% effective concentration (EC50) of CMX157 against HBV in various hepatocyte-based cell culture models.

The primary mechanism of action of tenofovir, the active metabolite of CMX157, is the inhibition of the HBV polymerase, which is crucial for viral replication.[5] By delivering tenofovir more efficiently to hepatocytes, the primary site of HBV replication, CMX157 offers the potential for a more effective and safer therapeutic option for chronic hepatitis B.

Data Presentation

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of CMX157 in different hepatocyte cell lines.

Table 1: In Vitro Anti-HBV Activity of CMX157 in Hepatocyte Cell Lines

Cell LineEC50 of CMX157EC50 of Tenofovir (TFV)Fold Difference (TFV/CMX157)Reference
HepG2.2.1515.03 ± 4.31 nM1460 ± 1127 nM~97[6]
HepAD380.49 µM2.25 µM4.6[7]
HepAD381.6 µM7.2 µM (in 2.2.15 cells)4.5[7]

Table 2: In Vitro Cytotoxicity of CMX157 in Hepatocyte Cell Lines

Cell LineCC50 of CMX157CC50 of Tenofovir (TFV)Reference
HepG2.2.1518,110 nM>100,000 µM[6]
HepG2 (rapidly dividing)18.8 µM>100 µM[7]
HepG2 (confluent 2.2.15)>300 µM>300 µM[7]

Experimental Protocols

Cell Culture Models for HBV Infection

A variety of hepatocyte-based cell culture systems are available for studying HBV infection and antiviral compounds. The choice of cell model can influence the experimental outcome, and each has its advantages and limitations.

  • HepG2.2.15 and HepAD38 Cells: These are stable human hepatoblastoma cell lines that constitutively replicate HBV.[8] They are widely used for screening antiviral compounds due to their ease of culture and consistent virus production.[3] However, as they are cancer-derived cell lines, they may not fully recapitulate the physiology of primary hepatocytes.[9]

  • HepaRG Cells: This human bipotent liver progenitor cell line can be differentiated into hepatocyte-like cells that are susceptible to HBV infection.[10][11] Differentiated HepaRG cells express a range of liver-specific genes, including drug-metabolizing enzymes, making them a more physiologically relevant model than HepG2-derived lines.[12]

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro liver studies, PHHs are isolated directly from human liver tissue and most closely mimic the in vivo environment.[13][14] However, their use is limited by availability, donor variability, and a tendency to dedifferentiate in culture.[8]

Protocol for Determining EC50 of CMX157 in HepG2.2.15 or HepAD38 Cells

This protocol describes a standard assay to determine the antiviral efficacy of CMX157 by quantifying the reduction in extracellular HBV DNA.

Materials:

  • HepG2.2.15 or HepAD38 cells

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and G418 for selective pressure)

  • CMX157 (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • DNA extraction kit or lysis buffer

  • qPCR master mix, primers, and probe for HBV DNA quantification

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of CMX157 in a complete cell culture medium. The concentration range should bracket the expected EC50 (e.g., from 0.1 nM to 1000 nM). Remove the existing medium from the cells and add the medium containing the different concentrations of CMX157. Include a "no-drug" control (vehicle only, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-9 days. The long incubation period allows for multiple rounds of viral replication and for the effect of the compound to become apparent. The medium should be changed every 2-3 days with a fresh medium containing the respective concentrations of CMX157.

  • Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • HBV DNA Extraction: Extract viral DNA from the supernatant. A simplified and cost-effective method involves incubating the supernatant with a proteinase K lysis buffer (e.g., 100 mM Tris-Cl pH 8.5, 2 mM EDTA, 1% SDS, 400 µg/mL proteinase K) at 56°C for 3-6 hours, followed by heat inactivation at 95°C for 10 minutes.[15] Alternatively, commercial DNA extraction kits can be used.

  • HBV DNA Quantification by qPCR: Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR (qPCR) assay.[16] A standard qPCR reaction mixture includes a DNA template, HBV-specific forward and reverse primers, a fluorescently labeled probe, and a qPCR master mix.[17]

  • Data Analysis:

    • Determine the concentration of HBV DNA in each well.

    • Normalize the data to the "no-drug" control (set to 100% viral replication).

    • Plot the percentage of HBV DNA replication against the logarithm of the CMX157 concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol for Cytotoxicity Assay

It is essential to assess the cytotoxicity of CMX157 in parallel with the antiviral assay to ensure that the observed reduction in viral replication is not due to cell death.

Materials:

  • Hepatocyte cell line of choice (e.g., HepG2, HepaRG)

  • Complete cell culture medium

  • CMX157 (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay for ATP measurement, or MTT/XTT reagent)[4][5]

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of CMX157 used in the antiviral assay. Include a "no-drug" control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 6-9 days), changing the medium as before.

  • Cell Viability Measurement:

    • For ATP-based assays: Add the cell lysis and substrate solution to each well according to the manufacturer's instructions. Measure the luminescence, which is proportional to the amount of ATP and thus cell viability.[5]

    • For MTT/XTT assays: Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the formation of a colored formazan product. Solubilize the formazan crystals (if necessary) and measure the absorbance.[4]

  • Data Analysis:

    • Normalize the data to the "no-drug" control (set to 100% cell viability).

    • Plot the percentage of cell viability against the logarithm of the CMX157 concentration.

    • Calculate the 50% cytotoxic concentration (CC50) value using a non-linear regression analysis.

    • The Selectivity Index (SI) can be calculated as CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window for the compound.

Visualizations

G cluster_workflow EC50 Determination Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow start Seed Hepatocytes in 96-well plate treat Treat with serial dilutions of CMX157 start->treat incubate Incubate for 6-9 days (change medium every 2-3 days) treat->incubate collect Collect cell culture supernatant incubate->collect extract Extract HBV DNA collect->extract qpcr Quantify HBV DNA by qPCR extract->qpcr analyze_ec50 Calculate EC50 qpcr->analyze_ec50 start_cyto Seed Hepatocytes in 96-well plate treat_cyto Treat with serial dilutions of CMX157 start_cyto->treat_cyto incubate_cyto Incubate for 6-9 days treat_cyto->incubate_cyto viability Measure cell viability (e.g., ATP or MTT assay) incubate_cyto->viability analyze_cc50 Calculate CC50 viability->analyze_cc50

Caption: Experimental workflows for determining the EC50 and CC50 of CMX157.

G CMX157_ext CMX157 (extracellular) CMX157_int CMX157 (intracellular) CMX157_ext->CMX157_int Cellular Uptake TFV Tenofovir (TFV) CMX157_int->TFV Intracellular Metabolism TFV_MP Tenofovir monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir diphosphate (TFV-DP) TFV_MP->TFV_DP Phosphorylation Inhibition Inhibition TFV_DP->Inhibition HBV_Polymerase HBV Reverse Transcriptase/ Polymerase Viral_Replication HBV Replication HBV_Polymerase->Viral_Replication Inhibition->HBV_Polymerase

Caption: Simplified signaling pathway of CMX157's mechanism of action.

References

Application Notes and Protocols: The Use of Tenofovir Prodrugs in Combination Therapy for Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Tenofovir Exalidex (TXL): this compound (TXL), also known as CMX157, is an investigational liver-targeting prodrug of tenofovir. Early-phase clinical trials around 2016-2017 suggested that TXL was safe and demonstrated dose-dependent antiviral activity against HBV.[1][2] Its design aims to increase the concentration of the active drug in hepatocytes while lowering systemic levels of tenofovir, potentially reducing the risk of kidney and bone toxicity associated with Tenofovir Disoproxil Fumarate (TDF).[2] However, public data on the clinical development of this compound beyond these initial studies is scarce, and there is a lack of published research on its use in combination with other anti-HBV agents.

Given the limited data specific to this compound combinations, these notes will focus on the principles and published data for combination therapies involving the parent compound, tenofovir, primarily through its widely used prodrug, Tenofovir Disoproxil Fumarate (TDF). The protocols and data presented are based on established methodologies for evaluating anti-HBV agents and provide a framework for the potential future investigation of novel prodrugs like this compound in combination regimens.

Introduction to Combination Therapy in Chronic Hepatitis B

The primary goal of therapy for chronic hepatitis B (CHB) is to achieve a sustained suppression of HBV replication, which can prevent progression to cirrhosis and hepatocellular carcinoma.[3] While potent nucleos(t)ide analogues (NAs) like Tenofovir and Entecavir are highly effective at suppressing HBV DNA, they rarely lead to a "functional cure," defined as the loss of Hepatitis B surface antigen (HBsAg).[4]

Combination therapy, using agents with different mechanisms of action, is a key strategy being explored to increase rates of HBsAg loss and achieve a functional cure. The rationale includes potentially synergistic or additive antiviral effects and a higher barrier to the development of drug resistance.[5][6] Key combination strategies involve pairing a potent NA, like tenofovir, with another NA or with an immunomodulatory agent like Pegylated Interferon (Peg-IFN).

Mechanism of Action: Tenofovir

This compound is a lipid conjugate prodrug of tenofovir.[7][8] Like other tenofovir prodrugs (TDF and TAF), it delivers tenofovir into cells, where it is phosphorylated by cellular kinases to its active form, tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of the HBV reverse transcriptase/DNA polymerase, competing with the natural substrate, deoxyadenosine triphosphate. Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting HBV replication.[9][10]

cluster_0 Hepatocyte cluster_1 HBV Replication Cycle TXL Tenofovir Prodrug (e.g., TDF, TXL) TFV Tenofovir (TFV) TXL->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Cellular Kinases Polymerase HBV DNA Polymerase TFV_DP->Polymerase Competitive Inhibition HBV_DNA HBV DNA Elongation Polymerase->HBV_DNA Chain_Termination Chain Termination & Inhibition of Replication Polymerase->Chain_Termination

Caption: Mechanism of action of Tenofovir prodrugs against HBV.

Quantitative Data for Tenofovir Combination Therapies

The following tables summarize clinical trial data for combination therapies involving Tenofovir Disoproxil Fumarate (TDF) with Pegylated Interferon (Peg-IFN) or Entecavir (ETV).

Table 1: TDF + Peg-IFN vs. Monotherapy in HBeAg-Negative Patients
OutcomeTDF + Peg-IFN (48 weeks)TDF Monotherapy (Continuous)Peg-IFN Monotherapy (48 weeks)Data PointReference
HBsAg Loss 9.0%0%2.8%at Week 72[4]
HBV DNA <2000 IU/mL 7.0%71.9%3.2%at Week 72[4]
HBsAg Reduction -0.7 log₁₀ IU/mL-0.3 log₁₀ IU/mLN/Aat Week 24[4]
Table 2: TDF + Peg-IFN vs. TDF Monotherapy in HBeAg-Positive Patients
OutcomeTDF + Peg-IFN (48 weeks)TDF Monotherapy (96 weeks)Data PointReference
HBsAg Loss 7.1%2.5%at Week 72[11]
HBeAg Seroconversion 22.9%17.5%at Week 72[11]
HBV DNA <29 IU/mL 5.7%57.5%at Week 72[11]
Table 3: ETV + TDF Rescue Therapy in Patients with Multidrug Resistance
OutcomeETV + TDF CombinationData PointReference
Complete Virologic Suppression (HBV DNA <50 IU/mL) 76%at Week 48[12]
Complete Virologic Suppression (HBV DNA <50 IU/mL) 85%at Week 96[12]
Median Time to Virologic Suppression 4.5 monthsN/A[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of combination therapies. Below are representative protocols.

Protocol 1: In Vitro Anti-HBV Combination Assay

Objective: To determine the in vitro antiviral interaction (synergistic, additive, or antagonistic) between two anti-HBV agents.

Materials:

  • HBV-expressing cell line (e.g., HepG2.2.15 or AD38).

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Test compounds (e.g., Tenofovir and Entecavir) at various concentrations.

  • Reagents for DNA extraction and quantitative real-time PCR (qPCR).

  • Reagents for cytotoxicity assay (e.g., XTT or MTS).

Procedure:

  • Cell Seeding: Seed AD38 cells in 96-well plates at a density of 2.5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Addition: Prepare a checkerboard dilution series of the two test compounds. For example, create 7 concentrations of Drug A and 7 concentrations of Drug B. Add the combinations to the wells in triplicate. Include wells for each drug alone and untreated virus controls.

  • Incubation: Incubate the plates for 6-8 days, replacing the medium with freshly prepared drug combinations every 2-3 days.

  • DNA Extraction: After incubation, lyse the cells and extract intracellular HBV DNA using a commercial kit.

  • Quantification: Quantify HBV DNA levels using a validated real-time PCR assay targeting a conserved region of the HBV genome.

  • Cytotoxicity Assessment: In a parallel plate, assess cell viability using an XTT assay to ensure that antiviral activity is not due to cytotoxicity.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) for each drug alone and in combination. Analyze the interaction between the two drugs using a validated method such as the MacSynergy II program based on the Bliss independence model or isobologram analysis based on the Loewe additivity theory.[5]

A Seed HBV-expressing cells (e.g., AD38) B Add Drug Combinations (Checkerboard Dilution) A->B C Incubate for 6-8 days (replenish drugs) B->C D Extract Intracellular HBV DNA C->D F Assess Cytotoxicity (Parallel Plate) C->F E Quantify HBV DNA (qPCR) D->E G Analyze Drug Interaction (e.g., MacSynergy) E->G F->G

Caption: Workflow for in vitro evaluation of anti-HBV drug combinations.

Protocol 2: Clinical Trial Protocol for Add-on Therapy

Title: A Phase III, Randomized, Controlled Study of this compound (TXL) with Add-on Pegylated Interferon (Peg-IFN) in HBeAg-Positive CHB Patients with Virologic Suppression.

Objective: To evaluate the efficacy and safety of adding Peg-IFN to an existing TXL regimen to increase the rate of HBsAg loss.

Patient Population: Adult patients with HBeAg-positive CHB who have been treated with TXL for at least 12 months and have achieved virologic suppression (HBV DNA < 200 IU/mL).

Study Design:

  • Randomization: Patients will be randomized 1:1 into two arms.

    • Arm A (Combination): Continue daily oral TXL + weekly subcutaneous Peg-IFN for 48 weeks, followed by TXL monotherapy.

    • Arm B (Monotherapy): Continue daily oral TXL + weekly placebo injection for 48 weeks, followed by TXL monotherapy.

  • Duration: Total study duration of 96 weeks (48 weeks treatment phase, 48 weeks follow-up).

Endpoints:

  • Primary Endpoint: Proportion of patients achieving HBsAg loss at Week 96.

  • Secondary Endpoints:

    • Proportion of patients with HBeAg seroconversion at Week 96.

    • Mean change in quantitative HBsAg levels from baseline.

    • Proportion of patients maintaining virologic suppression.

    • Incidence and severity of adverse events.

Methodology:

  • Screening: Assess eligibility based on inclusion/exclusion criteria, including HBV DNA levels, HBeAg/HBsAg status, and safety labs (CBC, renal function, LFTs).

  • Treatment: Dispense study medication (TXL/placebo, Peg-IFN/placebo). Monitor patients at Weeks 4, 12, 24, 36, and 48 for safety and efficacy.

  • Monitoring: At each visit, collect samples for quantitative HBV DNA, quantitative HBsAg, HBeAg/anti-HBe status, and safety laboratory tests.

  • Follow-up: After the 48-week treatment phase, patients will enter a 48-week follow-up period with visits at Weeks 72 and 96 for endpoint assessment.

  • Statistical Analysis: The primary endpoint will be analyzed using a chi-squared test. Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.

Logical Relationships in Combination Therapy

The interaction between two antiviral agents can be categorized as synergistic, additive, or antagonistic. The goal of combination therapy is to achieve at least an additive, and ideally a synergistic, effect, where the combined effect is greater than the sum of the individual effects.

A Combination Therapy B Synergistic Effect A->B Effect > Sum of Parts C Additive Effect A->C Effect = Sum of Parts D Antagonistic Effect A->D Effect < Sum of Parts

Caption: Logical outcomes of antiviral combination therapy.

References

Application Notes and Protocols for Quantifying Intracellular Tenofovir Diphosphate (TFV-DP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiretroviral drug Tenofovir Disoproxil Fumarate (TDF), a cornerstone in the treatment and prevention of HIV infection.[1][2] Monitoring intracellular TFV-DP levels is crucial for assessing medication adherence, understanding pharmacokinetic variability, and evaluating the efficacy of pre-exposure prophylaxis (PrEP).[3][4][5] Dried blood spots (DBS) have emerged as a valuable sample matrix for this purpose due to their minimally invasive collection, stability, and ease of transport and storage.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the quantification of intracellular TFV-DP from DBS samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][6]

Data Presentation

Table 1: Quantitative LC-MS/MS Method Parameters for TFV-DP Analysis
ParameterReported ValuesReferences
Lower Limit of Quantification (LLOQ) 16.6 - 50 fmol/punch[5][6]
Upper Limit of Quantification (ULOQ) 6400 fmol/punch[6]
Calibration Curve Range 50 - 6400 fmol/punch[6]
Precision (RSD%) < 15%[3]
Accuracy 85.4% - 114.6% of nominal values[3]
Table 2: Reported Intracellular TFV-DP Concentrations in Dried Blood Spots
Dosing RegimenMean (± SD) or Median [IQR] TFV-DP Concentration (fmol/punch)Subject PopulationReferences
100% Daily Dosing (Steady State) 1,605 (± 405)HIV-negative adults[4]
67% Daily Dosing (Steady State) 997 (± 267)HIV-negative adults[4]
33% Daily Dosing (Steady State) 530 (± 159)HIV-negative adults[4]
Daily Dosing (Week 4) 706 [375-1023]Pregnant women with HIV[7]
Daily Dosing (Week 8) 806 [414-1265]Pregnant women with HIV[7]

Signaling Pathways and Experimental Workflows

Intracellular Conversion of Tenofovir Disoproxil Fumarate (TDF)

TDF_Metabolism TDF Tenofovir Disoproxil Fumarate (TDF) TFV_MP Tenofovir Monophosphate (TFV-MP) TDF->TFV_MP Esterases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases

Caption: Intracellular phosphorylation pathway of TDF to the active TFV-DP.

Experimental Workflow for TFV-DP Quantification from DBS

DBS_Workflow DBS_Collection 1. Dried Blood Spot Collection Punching 2. 3-mm Punch from DBS DBS_Collection->Punching Extraction 3. Methanol/Water Extraction with Internal Standard Punching->Extraction SPE 4. Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Dephosphorylation 5. Enzymatic Dephosphorylation (TFV-DP to TFV) - Indirect Method* Extraction->Dephosphorylation LC_Separation 6. Liquid Chromatography Separation SPE->LC_Separation note *Some methods utilize an indirect approach where TFV-DP is converted back to Tenofovir (TFV) for quantification. Dephosphorylation->SPE MS_Detection 7. Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification 8. Quantification using Calibration Curve MS_Detection->Quantification

Caption: General workflow for the quantification of TFV-DP from DBS samples.

Experimental Protocols

Sample Preparation: Extraction of TFV-DP from Dried Blood Spots

This protocol is a composite based on several published methods.[3][5]

Materials:

  • Dried blood spot collection cards (e.g., Whatman 903)

  • 3-mm hole puncher

  • 96-well microplate

  • Extraction solvent: 70:30 (v/v) methanol/water

  • Internal Standard (IS): Stable isotope-labeled TFV-DP (e.g., ¹³C₅-TFV-DP) in extraction solvent

  • Centrifuge

Procedure:

  • From a validated DBS card, punch a 3-mm disc into a well of a 96-well microplate.

  • To each well containing a DBS punch, add 100-200 µL of the extraction solvent containing the internal standard.

  • Seal the plate and vortex for 1 hour at room temperature to ensure complete lysis of red blood cells and extraction of the analyte.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the paper disc and any precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for subsequent solid-phase extraction or direct injection, depending on the method's requirements.

Analytical Method: LC-MS/MS for Direct Quantification of TFV-DP

This protocol outlines a direct measurement approach for TFV-DP.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable reversed-phase column for polar analytes (e.g., Atlantis Premier BEH C18 AX)[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute TFV-DP.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • TFV-DP: m/z 448.0 → 350.0[6]

    • ¹³C₅-TFV-DP (IS): m/z 453.0 → 355.0 (example, will vary based on isotope)

Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of TFV-DP to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of TFV-DP in the unknown samples is then calculated using the linear regression equation derived from the calibration curve.

Method Validation Considerations

A robust validation of the analytical method is essential to ensure reliable and accurate results. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The quantification of intracellular TFV-DP from dried blood spots provides a powerful tool for monitoring adherence to TDF-based therapies and for various research applications in HIV prevention and treatment. The LC-MS/MS methods described offer the necessary sensitivity and specificity for accurate measurement. Adherence to validated protocols and rigorous quality control are paramount for obtaining reliable data that can inform clinical decisions and advance drug development.

References

Application Notes and Protocols: Human Liver Microsome Stability Assay for Tenofovir Exalidex Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, an acyclic nucleotide analogue, is a cornerstone in the treatment of HIV and Hepatitis B Virus (HBV) infections.[1][2][3] However, its clinical utility is hampered by poor oral bioavailability.[1][4] To overcome this limitation, prodrugs such as Tenofovir Exalidex (TXL) have been developed. TXL, a lipid conjugate of tenofovir, utilizes lipid uptake mechanisms to enhance bioavailability and tissue penetration, aiming for higher intracellular concentrations of the active metabolite, tenofovir diphosphate, with reduced systemic exposure and associated toxicities.[5][6]

The metabolic stability of these prodrugs is a critical determinant of their pharmacokinetic profile and therapeutic efficacy. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP450) enzymes playing a major role.[7][8] The Human Liver Microsome (HLM) stability assay is a fundamental in vitro tool used in early drug discovery to assess the susceptibility of a compound to hepatic metabolism.[7][8][9][10] This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic properties.[10][11][12]

These application notes provide a detailed protocol for performing an HLM stability assay for this compound and its analogues. It includes procedures for incubation, sample analysis, and data interpretation, along with a summary of available stability data for selected TXL analogues to facilitate comparative analysis.

Data Presentation: Metabolic Stability of this compound and Analogues in Human Liver Microsomes

The following table summarizes the reported metabolic half-life (t1/2) of this compound and one of its analogues in human liver microsomes. This data is essential for comparing the metabolic liabilities of different chemical modifications.

CompoundStructure/ModificationHLM Half-life (t1/2) in minutesReference
This compound (TXL)Hexadecyloxypropyl (HDP) lipid conjugate42[4][13]
Analogue 2aHexadecylthiopropyl (HTP) derivative42[4][13]

Experimental Protocols

This section details the methodology for conducting a human liver microsome stability assay.

Materials and Reagents
  • Test Compounds: this compound or its analogues (10 mM stock solution in DMSO)

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (20 mg/mL stock)

  • NADPH Regenerating System:

    • Solution A: 100 mM Potassium Phosphate Buffer (pH 7.4)

    • Solution B (NADPH-cofactor system):

      • NADPН (3 mM)

      • MgCl2 (3.3 mM)

      • Glucose-6-phosphate (5.3 mM)

      • Glucose-6-phosphate dehydrogenase (0.67 units/mL)

  • Positive Control: Verapamil or Diphenhydramine (compounds with known metabolic profiles)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, used for analytical normalization.

  • Acetonitrile (ACN): For reaction termination and protein precipitation.

  • Methanol (MeOH) and Water: For sample dilution.

  • 96-well plates

  • Incubator/Shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Procedure
  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system solutions.

    • Prepare working solutions of test compounds and positive controls by diluting the 10 mM stock to 500 µM in 70/30 MeOH/H2O.[4][13]

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • 100 mM Potassium Phosphate Buffer

      • Human Liver Microsomes (final concentration 0.5 - 1 mg/mL)[4][13][14]

    • Add the test compound or positive control to the wells (final concentration 1-3 µM).[4][13]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking (e.g., 100 rpm).[10]

  • Time-Point Sampling:

    • Collect aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10][14]

    • The 0-minute time point is collected immediately after the addition of the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a sufficient volume of ice-cold acetonitrile (typically 3-5 volumes) containing the internal standard.[10]

    • Centrifuge the plate to precipitate the proteins (e.g., 5500 rpm for 5 minutes).[10]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The analysis is based on the peak area ratio of the analyte to the internal standard.

Data Analysis
  • Calculate the Percentage of Compound Remaining:

    • Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Determine the Half-Life (t1/2):

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life using the following equation:

      • t1/2 = 0.693 / k

  • Calculate the Intrinsic Clearance (CLint):

    • Calculate the intrinsic clearance using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Visualizations

Metabolic Activation of Tenofovir

Tenofovir requires intracellular phosphorylation to its active diphosphate form to exert its antiviral activity.

Metabolic Activation of Tenofovir Tenofovir Tenofovir Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Cellular Kinases Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP Cellular Kinases

Caption: Intracellular phosphorylation cascade of Tenofovir.

Human Liver Microsome Stability Assay Workflow

The following diagram illustrates the key steps involved in the HLM stability assay.

HLM Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound and Controls Incubate Incubate at 37°C Compound_Prep->Incubate HLM_Prep Prepare HLM and NADPH System HLM_Prep->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Terminate Terminate Reaction Time_Points->Terminate Analyze LC-MS/MS Analysis Terminate->Analyze Data Calculate t1/2 and CLint Analyze->Data

Caption: Workflow of the HLM stability assay.

Logical Relationship of Prodrug Metabolism and Activity

This diagram shows the relationship between the administration of a Tenofovir prodrug, its metabolism, and the resulting antiviral effect.

Prodrug Metabolism and Activity Prodrug Tenofovir Prodrug (e.g., TXL) Metabolism Hepatic Metabolism (HLM Stability) Prodrug->Metabolism Tenofovir_Release Intracellular Tenofovir Release Prodrug->Tenofovir_Release Phosphorylation Phosphorylation Tenofovir_Release->Phosphorylation Active_Metabolite Tenofovir Diphosphate Phosphorylation->Active_Metabolite Activity Antiviral Activity Active_Metabolite->Activity

Caption: Prodrug activation and metabolic fate.

References

Application Notes and Protocols for a Phase 1 Clinical Trial of a Novel Tenofovir Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI) fundamental to the treatment and prevention of HIV and chronic hepatitis B (HBV) infections.[1][2] Its active form, tenofovir diphosphate (TFV-DP), competes with natural deoxyadenosine 5'-triphosphate for incorporation into newly forming viral DNA, causing chain termination and halting viral replication.[1][3] However, tenofovir's phosphonate group confers poor cell permeability and low oral bioavailability.[4][5] To overcome this, prodrugs such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were developed to enhance systemic absorption and intracellular delivery.[6][7]

This document outlines the experimental design for a Phase 1, first-in-human (FIH) clinical trial of a novel, next-generation Tenofovir prodrug, hereafter referred to as "NTP." The primary objectives of a Phase 1 trial are to evaluate the safety, tolerability, and pharmacokinetic (PK) profile of the investigational drug in a small cohort of healthy volunteers.[8][9] These application notes provide detailed protocols for key assays and a framework for data interpretation, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Intracellular Activation Pathway

Upon oral administration, NTP is designed for efficient absorption and systemic stability, minimizing premature conversion to tenofovir in the plasma.[7] Once inside target cells, such as peripheral blood mononuclear cells (PBMCs) or hepatocytes, NTP is enzymatically cleaved to release tenofovir. Cellular kinases then phosphorylate tenofovir in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[1][4] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV), gets incorporated into the viral DNA, and terminates chain elongation due to the absence of a 3'-hydroxyl group.[2][3][10]

G cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space (e.g., PBMC, Hepatocyte) cluster_viral Viral Replication Inhibition NTP_oral Novel Tenofovir Prodrug (NTP) (Oral Administration) NTP_plasma NTP in Plasma NTP_oral->NTP_plasma Absorption NTP_cell NTP NTP_plasma->NTP_cell Cellular Uptake TFV Tenofovir (TFV) NTP_cell->TFV Intracellular Enzymatic Cleavage TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT Viral Reverse Transcriptase / Polymerase TFV_DP->RT Competitive Inhibition TFV_DP->RT DNA Viral DNA Chain Elongation RT->DNA Catalyzes Termination Chain Termination RT->Termination Incorporation of TFV-DP G cluster_SAD Part 1: Single Ascending Dose (SAD) cluster_MAD Part 2: Multiple Ascending Dose (MAD) start Screening & Enrollment (Healthy Volunteers) SAD_C1 Cohort 1 (e.g., 25 mg NTP vs Placebo) start->SAD_C1 SAD_C2 Cohort 2 (e.g., 50 mg NTP vs Placebo) SRC_Review Safety Review Committee (SRC) Data Review & Dose Escalation Decision SAD_C1->SRC_Review Safety & PK Data SAD_Cn Cohort 'n' (e.g., 400 mg NTP vs Placebo) SAD_C2->SRC_Review SAD_Food Food Effect Cohort (Fed vs. Fasted) SAD_Cn->SRC_Review SAD_Food->SRC_Review MAD_C1 Cohort A (e.g., 50 mg QD x 7 days) MAD_C2 Cohort B (e.g., 100 mg QD x 7 days) MAD_C1->SRC_Review MAD_Cn Cohort 'm' (e.g., 200 mg QD x 7 days) MAD_C2->SRC_Review end_node End of Study (Final Analysis) MAD_Cn->end_node SRC_Review->SAD_C2 Approve Escalation SRC_Review->SAD_Cn SRC_Review->SAD_Food SRC_Review->MAD_C1 Initiate MAD Phase SRC_Review->MAD_C2 SRC_Review->MAD_Cn ... G centrifuge Centrifugation (1500 x g, 10 min, 4°C) plasma Plasma Supernatant centrifuge->plasma If K2EDTA isolate PBMC Isolation (Density Gradient) pbmc PBMC Pellet isolate->pbmc store_plasma Store at -80°C plasma->store_plasma analysis_plasma LC-MS/MS Analysis (Quantify NTP & Tenofovir) store_plasma->analysis_plasma lyse Cell Lysis (e.g., 70% Methanol) pbmc->lyse store_pbmc Store Lysate at -80°C lyse->store_pbmc analysis_pbmc LC-MS/MS Analysis (Quantify Intracellular TFV-DP) store_pbmc->analysis_pbmc input input input->centrifuge input->isolate If CPT

References

Troubleshooting & Optimization

Technical Support Center: Oral Bioavailability of Lipid-Conjugated Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the oral bioavailability of lipid-conjugated Tenofovir (TFV) prodrugs.

Section 1: Troubleshooting Low Oral Bioavailability

This section addresses common issues encountered during the preclinical assessment of novel lipid-conjugated TFV prodrugs.

Question: My novel lipid-conjugated TFV prodrug shows low and variable oral bioavailability in our rat model. What are the potential causes and how can I troubleshoot this?

Answer: Low and variable oral bioavailability is a frequent challenge. The issue can typically be traced back to one or more of the following stages: formulation, intestinal stability, or membrane permeability. A systematic approach is required to pinpoint the rate-limiting step.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the underlying cause of poor in vivo performance.

G cluster_0 In Vivo Observation cluster_1 Step 1: Formulation & Solubility Check cluster_2 Step 2: Intestinal Stability Assessment cluster_3 Step 3: Permeability & Efflux Analysis cluster_4 Final Assessment Start Low / Variable Oral Bioavailability (PK study) Solubility Is the prodrug fully solubilized in the formulation vehicle? Start->Solubility Sol_No No Solubility->Sol_No No Sol_Yes Yes Solubility->Sol_Yes Yes Action_Formulate Action: - Re-evaluate formulation strategy - Use lipid-based systems (e.g., SEDDS) - Reduce particle size Sol_No->Action_Formulate Stability Is the prodrug stable in simulated intestinal fluid (e.g., in vitro lipolysis)? Sol_Yes->Stability Stab_No No Stability->Stab_No No Stab_Yes Yes Stability->Stab_Yes Yes Action_Stability Action: - Modify lipid promoiety to shield  hydrolysis-labile bonds - Co-administer esterase inhibitors  (e.g., parabens) Stab_No->Action_Stability Permeability Does the prodrug show good permeability (Papp) and low efflux ratio in Caco-2 assay? Stab_Yes->Permeability Perm_No No Permeability->Perm_No No Perm_Yes Yes Permeability->Perm_Yes Yes Action_Permeability Action: - Increase lipophilicity (LogP) - Co-administer efflux pump inhibitors  (e.g., TPGS, GF120918) - Redesign prodrug to avoid  P-gp/BCRP recognition Perm_No->Action_Permeability End Root cause likely related to post-absorption factors: - High first-pass metabolism - Rapid systemic clearance Perm_Yes->End

Caption: Troubleshooting workflow for low oral bioavailability.

Section 2: FAQs on Prodrug Design and Absorption Mechanisms

Question: What is the primary mechanism by which lipid conjugation improves Tenofovir's oral bioavailability?

Answer: Tenofovir itself is a dianionic molecule at physiological pH, leading to very poor membrane permeability and low oral bioavailability.[1][2] Lipid conjugation is a prodrug strategy that masks this charged phosphonate group, dramatically increasing the molecule's lipophilicity. This enhancement promotes absorption through two primary mechanisms:

  • Passive Diffusion: The increased lipophilicity allows the prodrug to more readily partition into and diffuse across the lipid bilayers of intestinal epithelial cells (enterocytes).

  • Lymphatic Transport: Highly lipophilic prodrugs (typically with a Log P ≥ 5) can be incorporated into chylomicrons, which are lipoproteins assembled within enterocytes to transport dietary fats.[3][4] These chylomicrons are then secreted into the intestinal lymphatic system, bypassing the portal vein and subsequent first-pass metabolism in the liver.[3][5] This is a key advantage for drugs that are heavily metabolized by the liver.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Circulation Prodrug Lipid-TFV Prodrug Prodrug_Inside Intact Prodrug Prodrug->Prodrug_Inside Absorption Lipolysis Lipolysis (Esterases) Reacylation Re-acylation into Triglycerides Lipolysis->Reacylation CM_Formation Chylomicron (CM) Formation Reacylation->CM_Formation Lymph Lymphatic System (to Systemic Circulation) CM_Formation->Lymph Secretion Prodrug_Inside->Lipolysis Portal Portal Vein (to Liver -> First-Pass Metabolism) Prodrug_Inside->Portal Direct Transport

Caption: Intestinal absorption pathways for lipid prodrugs.

Question: How do next-generation lipid prodrugs, like those with benzyloxyglycerol (BOG) or ω-CF3 modifications, further enhance bioavailability?

Answer: While simple lipid conjugation improves absorption, the prodrugs can still be susceptible to premature metabolism. Next-generation strategies aim to improve metabolic stability and enhance lymphatic targeting:

  • ω-CF3 Modification: Adding a trifluoromethyl (CF3) group at the omega (ω) terminus of the lipid chain makes the prodrug more resistant to cytochrome P450-mediated ω-oxidation in the liver.[6] This reduces first-pass metabolism and increases systemic exposure.

  • Benzyloxyglycerol (BOG) Motif: Incorporating a BOG motif can improve metabolic stability and has been shown to significantly increase the prodrug's uptake into chylomicrons, thereby promoting lymphatic transport.[3][7]

Studies show that combining these modifications can lead to substantially higher systemic drug levels and enhanced distribution to tissues compared to unfunctionalized lipid conjugates.[3][7]

Section 3: Data on Tenofovir Prodrugs

Table 1: Comparison of Oral Bioavailability for Marketed and Investigational Tenofovir Prodrugs

ProdrugClassOral Bioavailability (%)Key Features
Tenofovir (TFV) Parent Drug<10% (animal models)[1]Highly charged, poor permeability.[8]
Tenofovir Disoproxil Fumarate (TDF) Carbonate Ester~25% (fasted)[9]First-generation oral prodrug; bioavailability increases ~40% with a high-fat meal.[10]
Tenofovir Alafenamide (TAF) Phosphoramidate~40% (estimated)[11]More stable in plasma than TDF, leading to lower systemic TFV levels and targeted intracellular delivery.[10][11]
Tenofovir Dipivoxil Fumarate Pivaloyloxymethyl Ester~20% higher than TDF[12][13]A novel ester prodrug developed as a clinical candidate.[12][13]
ω-CF3 BOG Prodrugs Functionalized LipidHigher systemic levels vs. unfunctionalized lipid prodrugs (mouse PK)[3][7]Designed for enhanced metabolic stability and chylomicron incorporation for lymphatic uptake.[3][7]

Table 2: Impact of Inhibitors on TDF Transport in Caco-2 Cell Monolayers

ConditionInhibitor(s)Target(s)Fold Increase in A-to-B Transport of TDF
Potent (Non-GRAS) EM1 + GF120918Esterases + P-gp38.7-fold
GRAS Excipients Propylparaben + TPGSEsterases + P-gp22.8-fold
Data sourced from a study on reformulating TDF to improve bioavailability.[8]

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Lipolysis Assay

Objective: To simulate the digestion of a lipid-based formulation in the small intestine and assess the stability and solubilization state of the lipid-conjugated TFV prodrug.

Methodology:

  • Preparation of Digestion Medium: Prepare a simulated intestinal fluid (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., lecithin), and buffers to maintain a pH of 6.5-6.8.[8]

  • Dispersion: Add the lipid-based formulation containing the TFV prodrug to the pre-warmed (37°C) digestion medium and stir to allow for dispersion.

  • Initiation of Digestion: Initiate lipolysis by adding a lipase source, typically porcine pancreatin (e.g., 600-800 USP units/mL) or a purified lipase like Palatase® 20000 L.[14][15]

  • pH-Stat Titration: Maintain a constant pH by titrating the free fatty acids released during digestion with NaOH using an automated pH-stat titrator. The rate of NaOH consumption is indicative of the rate of lipolysis.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 min), collect aliquots of the digestion medium.

  • Phase Separation: Immediately stop enzymatic activity in the samples (e.g., by adding an inhibitor like 4-bromophenylboronic acid). Separate the aqueous (micellar) phase from the undigested lipid/pellet phase by ultracentrifugation.

  • Quantification: Analyze the concentration of the intact prodrug and any degradation products in each phase using a validated LC-MS/MS method.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a TFV prodrug and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for ~21 days until they form a differentiated, polarized monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. At specified time points (e.g., 2 hours), collect samples from the basolateral (receiver) chamber.[17]

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Efflux Assessment: To determine if the prodrug is a substrate for efflux pumps, run the A-to-B transport experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Fumitremorgin C).[16]

  • Quantification: Analyze the concentration of the compound in the receiver chambers using LC-MS/MS.

  • Calculations:

    • Calculate the Apparent Permeability Coefficient (Papp) in cm/s. Drugs with Papp > 1 x 10⁻⁶ cm/s are generally considered to have good permeability.[18]

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 typically indicates active efflux.[16]

G cluster_0 Assay Setup cluster_1 Bidirectional Transport Measurement cluster_2 Analysis Culture 1. Culture Caco-2 cells on Transwell® inserts (~21 days) TEER 2. Verify monolayer integrity (TEER measurement) Culture->TEER A_to_B 3a. A -> B Transport Add prodrug to Apical side, sample Basolateral side TEER->A_to_B B_to_A 3b. B -> A Transport Add prodrug to Basolateral side, sample Apical side TEER->B_to_A LCMS 4. Quantify prodrug concentration (LC-MS/MS) A_to_B->LCMS B_to_A->LCMS Calc 5. Calculate Papp and Efflux Ratio (ER) LCMS->Calc

Caption: Caco-2 permeability assay experimental workflow.

References

Technical Support Center: Overcoming Analytical Challenges in Tenofovir Exalidex Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolite identification of Tenofovir Exalidex (TXL) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and its lipid-based analogs?

A1: this compound (TXL) is a prodrug of tenofovir (TFV). Its metabolic activation involves intracellular cleavage of the lipid moiety to release TFV. This process is primarily mediated by enzymes such as phospholipase C (PLC) and sphingomyelinase. Once released, tenofovir is sequentially phosphorylated by adenylate kinases and nucleotide diphosphate kinases to its active antiviral form, tenofovir diphosphate (TFVDP).[1][2] The lipid component of some analogs can also undergo ω-oxidation mediated by cytochrome P450 (CYP450) enzymes in the liver.[1]

Q2: Why am I observing poor bioavailability or premature metabolism of my tenofovir prodrug in in vivo studies?

A2: Tenofovir itself has inherently poor bioavailability.[1][3] While prodrug strategies like TXL aim to improve this, premature metabolism before reaching target cells is a common challenge.[1][3] This can be due to high activity of plasma or liver enzymes, such as esterases, that cleave the prodrug moiety.[4] For lipid-based prodrugs, significant metabolism in the liver can occur.[1] The stability of the prodrug in plasma is a critical factor, and different prodrug designs can lead to varying metabolic stability.[1]

Q3: My this compound analog appears to be degrading during storage. What could be the cause?

A3: Some tenofovir prodrugs, particularly those with certain chemical motifs like acetylenic groups, can undergo spontaneous decomposition even during storage at low temperatures (e.g., -20°C).[4] This degradation can manifest as a physical change (e.g., white-to-yellow solid transition) and can be detected by LC-MS as an increase in impurities.[4] It is crucial to regularly assess the purity of stored reference standards and samples.

Q4: What are the key analytical techniques for identifying and quantifying this compound and its metabolites?

A4: The most common and effective analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] This method offers the high sensitivity and selectivity required to detect and quantify the low concentrations of the prodrug and its metabolites in complex biological matrices like plasma or cell lysates.[5][6] High-resolution mass spectrometry (HRMS) is also used for accurate mass measurements to aid in the identification of unknown metabolites.[4]

Troubleshooting Guides

Issue 1: Low or No Signal for Tenofovir Phosphorylated Metabolites (TFV-MP, TFV-DP) in LC-MS/MS Analysis

Possible Causes & Solutions:

  • Poor Chromatographic Retention: Tenofovir and its phosphorylated metabolites are highly polar, leading to poor retention on traditional reverse-phase columns.

    • Solution: Employ specialized chromatographic techniques. Ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) can improve retention. A detailed protocol for a micro-LC-MS/MS method is available that addresses these challenges.[7]

  • Metabolite Instability: Tenofovir diphosphate (TFVDP) can be unstable in biological samples, degrading to the monophosphate (TFVMP) and then to tenofovir.[7]

    • Solution: Minimize sample handling time and keep samples on ice or frozen. Immediate processing after collection is recommended. Use of phosphatase inhibitors during sample preparation may also be considered.

  • Inefficient Extraction: The high polarity of the phosphorylated metabolites can lead to poor recovery with standard liquid-liquid extraction or protein precipitation methods.

    • Solution: Optimize the sample preparation protocol. A combination of a clean-up step with a non-polar solvent like hexane to remove lipids, followed by protein precipitation with an organic solvent like methanol, has been shown to be effective.[7]

  • Matrix Effects: Endogenous components in biological matrices can suppress or enhance the ionization of the target analytes in the mass spectrometer.[6]

    • Solution: Use a stable isotope-labeled internal standard (e.g., Tenofovir-d6) to compensate for matrix effects.[7] Perform a thorough method validation including assessment of matrix effects.

Issue 2: Difficulty in Distinguishing Between Isomeric Metabolites

Possible Causes & Solutions:

  • Co-elution: Isomers may have very similar chromatographic properties and may not be separated by the LC method.

    • Solution: Optimize the chromatographic method by experimenting with different columns, mobile phase compositions, gradients, and temperatures to achieve separation.

  • Identical Mass Spectra: Isomers will have the same molecular weight and may produce similar fragmentation patterns in MS/MS.

    • Solution: If chromatographic separation is not possible, consider using techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) which can separate ions based on their size and shape in the gas phase. While not explicitly detailed in the provided context for TXL, this is a general approach for isomeric separation.

Experimental Protocols

Protocol 1: General Bioanalytical Method for Tenofovir Prodrugs by LC-MS/MS

This protocol is a generalized procedure based on methods described for tenofovir and its prodrugs.[8][9][10][11]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard solution.

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A reverse-phase C18 column is commonly used (e.g., Phenomenex C18, Hyper ODS2 C18).[8][9]

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[4][10]

    • Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.[8][10]

    • Detection: Tandem mass spectrometry with positive electrospray ionization (ESI+).

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the parent prodrug and its expected metabolites. For tenofovir, a common transition is m/z 288.0 → 176.2.[12]

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability.[9][13]

Quantitative Data Summary

Table 1: In Vitro HIV Activity and Metabolic Stability of HTP-Derived TFV Prodrugs

CompoundHIV (MJ4) IC₅₀ (nM)CC₅₀ (µM)HLM t₁/₂ (min)
2a 1.8>100110
2b 3.5>100160
2c 4.2>100>240
2d 12>100>240
2e 1.9>100180
2f 2.5>100190
Source: Adapted from data presented in a study on thioether-lipid analogues of this compound.[1] HLM: Human Liver Microsomes.

Table 2: LC-MS/MS Parameters for Tenofovir and its Diphosphate Metabolite

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Collision Energy (CE)
Tenofovir 288.054176.037
Tenofovir-d6 (IS) 293.9182.037
Tenofovir-diphosphate 447.942176.159
Tenofovir-diphosphate-d6 (IS) 453.967182.161
Source: Data from a micro-LC-MS/MS method for TFV and TFVDP quantification.[7]

Visualizations

Metabolic_Activation_of_Tenofovir_Exalidex Metabolic Activation of this compound cluster_0 Intracellular Space cluster_1 Liver (CYP450) TXL This compound (Prodrug) TFV Tenofovir (TFV) TXL->TFV PLC / Sphingomyelinase Lipid_Metabolism Lipid Side-Chain Metabolism (e.g., ω-oxidation) TXL->Lipid_Metabolism TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase

Caption: Metabolic pathway of this compound to its active diphosphate form.

LCMS_Sample_Prep_Workflow LC-MS/MS Sample Preparation Workflow Start Start: Biological Matrix (e.g., Plasma) Add_IS 1. Add Internal Standard (IS) Start->Add_IS Precipitate 2. Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge 3. Centrifuge Precipitate->Centrifuge Collect 4. Collect Supernatant Centrifuge->Collect Evaporate 5. Evaporate to Dryness Collect->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical protein precipitation workflow for sample preparation.

Troubleshooting_Logic Troubleshooting Low Metabolite Signal Start Low or No Metabolite Signal? Check_Retention Is Chromatographic Retention Adequate? Start->Check_Retention Check_Stability Is Metabolite Stable in Matrix? Check_Retention->Check_Stability Yes Solution_Retention Optimize LC Method: - Use HILIC/Ion-Pair - Adjust Gradient Check_Retention->Solution_Retention No Check_Recovery Is Extraction Recovery Sufficient? Check_Stability->Check_Recovery Yes Solution_Stability Improve Sample Handling: - Minimize Thaw Cycles - Process Immediately Check_Stability->Solution_Stability No Check_Matrix Are Matrix Effects Present? Check_Recovery->Check_Matrix Yes Solution_Recovery Optimize Sample Prep: - Test Different Solvents - Consider SPE Check_Recovery->Solution_Recovery No Solution_Matrix Mitigate Matrix Effects: - Use Stable Isotope IS - Dilute Sample Check_Matrix->Solution_Matrix Yes

Caption: A logical workflow for troubleshooting low metabolite signals.

References

Strategies to reduce off-target effects of Hexadecyloxypropyl-tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate in vitro experiments with Hexadecyloxypropyl-tenofovir (CMX157).

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to reduce the off-target effects of Hexadecyloxypropyl-tenofovir (CMX157)?

A1: The core strategy for minimizing off-target effects of CMX157 lies in its design as a lipid-conjugated prodrug of tenofovir. Unlike its predecessor, tenofovir disoproxil fumarate (TDF), which is rapidly cleaved in the plasma, CMX157 is designed to remain intact in the bloodstream.[1][2] This stability in plasma prevents high systemic exposure to tenofovir. CMX157 is taken up by cells and then intracellularly metabolized to the active antiviral agent, tenofovir diphosphate (TFV-PP). This targeted intracellular delivery mechanism bypasses the primary cause of tenofovir-related nephrotoxicity, which is the accumulation of tenofovir in the proximal tubules of the kidneys via organic anion transporters (OAT1 and OAT3).[3][4]

Q2: How does the cytotoxicity of CMX157 compare to that of tenofovir (TFV) and tenofovir disoproxil fumarate (TDF)?

A2: CMX157 generally exhibits a favorable in vitro cytotoxicity profile. While direct comparisons can vary by cell type and assay conditions, preclinical studies have shown that CMX157 is well-tolerated in a variety of human cell lines. For instance, in human peripheral blood mononuclear cells (PBMCs), no significant cytotoxicity was observed at concentrations well above its effective antiviral concentration.[1] The following table summarizes available cytotoxicity data.

Q3: What is the mechanism of action of CMX157?

A3: CMX157 is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). Once inside a target cell, the hexadecyloxypropyl lipid moiety is cleaved, releasing tenofovir. Cellular kinases then phosphorylate tenofovir to its active diphosphate form, tenofovir diphosphate (TFV-PP). TFV-PP acts as a competitive inhibitor of viral reverse transcriptase and gets incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[5]

Troubleshooting Guide

Issue 1: Precipitation of CMX157 in Cell Culture Media

  • Problem: Users may observe precipitation or cloudiness in the cell culture medium after adding the CMX157 working solution. This is often due to the lipophilic nature of the compound.

  • Cause: CMX157 has low aqueous solubility. Direct addition of a highly concentrated stock solution (e.g., in pure DMSO) to aqueous media can cause it to crash out of solution.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.

    • For the final dilution into the cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize solvent toxicity. It is crucial to add the CMX157/DMSO solution to the media while vortexing or stirring to ensure rapid and even dispersion.

    • Consider the use of a carrier protein like human serum albumin (HSA) in the culture medium, as this can help to solubilize lipophilic compounds.

Issue 2: High Variability in Antiviral Activity (EC₅₀ Values)

  • Problem: Researchers may observe significant well-to-well or experiment-to-experiment variability in the calculated EC₅₀ values of CMX157.

  • Cause:

    • Inconsistent drug concentration: Due to its lipophilicity, CMX157 can adhere to plastic surfaces of labware (pipette tips, plates), leading to inaccuracies in the final concentration in the wells.

    • Cell density and health: Variations in cell seeding density or the overall health of the cells can significantly impact viral replication and, consequently, the apparent antiviral activity of the compound.

  • Solution:

    • Pre-wet pipette tips with the drug solution before transferring to minimize adhesion.

    • Use low-binding microplates for cytotoxicity and antiviral assays.

    • Ensure consistent and accurate cell seeding. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.

    • Include appropriate controls in every plate, including vehicle controls (media with the same concentration of DMSO used for the drug) and positive controls (a known antiviral agent).

Issue 3: Unexpected Cytotoxicity at High Concentrations

  • Problem: Users may observe cellular toxicity at concentrations where it is not expected based on the literature.

  • Cause:

    • Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve CMX157 may be too high in the final culture volume.

    • Compound degradation: Improper storage of CMX157 stock solutions can lead to degradation, and the degradation products may be more toxic.

  • Solution:

    • Perform a solvent toxicity control. Test the effect of the highest concentration of the solvent used on the cells in the absence of the drug.

    • Store CMX157 stock solutions as recommended by the manufacturer, typically in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

    • Visually inspect cells under a microscope for any signs of stress or morphological changes in the presence of the drug and/or solvent.

Data Presentation

Table 1: In Vitro Cytotoxicity of CMX157 and Comparators

CompoundCell TypeAssayCC₅₀ (µM)Reference
CMX157 MT-2p24 reduction>10[6]
Human PBMCsXTT>10[6]
HepG2 (rapidly dividing)MTS18.8[6]
Tenofovir MT-2p24 reduction>650[6]
Human PBMCsXTT>100[6]
HepG2 (rapidly dividing)MTS>100[6]

CC₅₀: 50% cytotoxic concentration PBMCs: Peripheral Blood Mononuclear Cells

Table 2: In Vitro Antiviral Activity of CMX157 and Tenofovir against HIV-1

CompoundCell TypeVirus StrainEC₅₀Reference
CMX157 MT-2HIV-1LAI<10 pM[6]
Human PBMCsHIV-1Clade B12 nM[6]
Tenofovir MT-2HIV-1LAI6.5 µM[6]
Human PBMCsHIV-1Clade B3.2 µM[6]

EC₅₀: 50% effective concentration

Experimental Protocols

1. Protocol for In Vitro Cytotoxicity Assay (MTS-based)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X stock of CMX157 and control compounds in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration does not exceed 1%.

  • Treatment: Add 100 µL of the 2X compound solution to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value.

2. Protocol for Quantification of Intracellular Tenofovir Diphosphate (TFV-PP)

  • Cell Treatment: Plate cells (e.g., PBMCs) at a density of 1 x 10⁶ cells/mL and treat with CMX157 or control compounds for the desired time.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a 70% methanol solution.

  • Sample Preparation: Centrifuge the cell lysate to pellet the debris and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of TFV-PP.

  • Data Normalization: Normalize the TFV-PP concentration to the cell number (e.g., fmol/10⁶ cells).

Visualizations

TDF_Metabolism_and_Toxicity cluster_0 Bloodstream cluster_1 Renal Proximal Tubule Cell TDF TDF (Tenofovir Disoproxil Fumarate) PlasmaEsterases Plasma Esterases TDF->PlasmaEsterases Rapid Cleavage Tenofovir_plasma Tenofovir (TFV) (High Concentration) PlasmaEsterases->Tenofovir_plasma OAT OAT1/3 Transporters Tenofovir_plasma->OAT Uptake Tenofovir_renal Tenofovir (TFV) (Accumulation) OAT->Tenofovir_renal Mitochondria Mitochondria Tenofovir_renal->Mitochondria Inhibition of mtDNA polymerase γ Toxicity Mitochondrial Dysfunction (Nephrotoxicity) Mitochondria->Toxicity

Caption: Metabolic pathway of TDF leading to potential nephrotoxicity.

CMX157_Metabolism_and_Efficacy cluster_0 Bloodstream cluster_1 Target Cell (e.g., PBMC) CMX157_plasma CMX157 (Intact in Plasma) Tenofovir_low_plasma Tenofovir (TFV) (Low Concentration) CMX157_plasma->Tenofovir_low_plasma Minimal Cleavage CMX157_intracellular CMX157 CMX157_plasma->CMX157_intracellular Cellular Uptake IntracellularEnzymes Intracellular Enzymes (e.g., Phospholipase C) CMX157_intracellular->IntracellularEnzymes Cleavage Tenofovir_intracellular Tenofovir (TFV) IntracellularEnzymes->Tenofovir_intracellular Kinases Cellular Kinases Tenofovir_intracellular->Kinases Phosphorylation TFV_PP Tenofovir-PP (TFV-PP) (Active Metabolite) Kinases->TFV_PP Efficacy Inhibition of Viral Reverse Transcriptase TFV_PP->Efficacy

Caption: Intracellular activation of CMX157 for targeted antiviral efficacy.

Caption: General experimental workflow for in vitro evaluation of CMX157.

References

How to prevent degradation of Tenofovir Exalidex in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Tenofovir Exalidex during long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific long-term chemical stability data and forced degradation studies for this compound are not extensively available in public literature. The following guidance is based on general principles of chemical stability, information from safety data sheets, and degradation pathways of related compounds like Tenofovir, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF). Users should validate these recommendations for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under controlled conditions to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAdditional Recommendations
Powder-20°C[1][2]Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]
In Solvent-80°C[1]Use a suitable anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the structure of this compound and data from related compounds, the primary factors contributing to its degradation are likely:

  • Hydrolysis: The ester linkage in the lipid side chain and the phosphonate ester are susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.[3][4]

  • Oxidation: While Tenofovir itself is relatively stable to oxidation, the lipid side chain of this compound could be susceptible.[5]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and other degradation reactions.

  • Light: Photodegradation can occur, although specific studies on this compound are not available. It is a general recommendation to protect compounds from light.

  • Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing or reducing agents should be avoided.[1]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products of this compound have not been detailed in the literature, based on the degradation pathways of Tenofovir and its other prodrugs, potential degradation could involve the cleavage of the lipid side chain, yielding Tenofovir and the corresponding lipid alcohol. Further degradation of the Tenofovir moiety could occur under harsh acidic or alkaline conditions.[3]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions (temperature, humidity, light exposure) and compare them to the recommended conditions in Table 1. Ensure the container was properly sealed.

  • Possible Cause 2: Hydrolysis due to moisture or pH extremes in the analytical solvent.

    • Solution: Use fresh, high-purity, anhydrous solvents for sample preparation and mobile phases. Ensure the pH of buffered mobile phases is controlled and appropriate for the stability of the analyte.

  • Possible Cause 3: Contamination of the sample or analytical system.

    • Solution: Run a blank injection to check for system contamination. Prepare a fresh sample from a new stock of this compound to rule out sample-specific contamination.

Problem: I am seeing a decrease in the potency of my this compound stock solution over time.

  • Possible Cause 1: Degradation in solution.

    • Solution: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[1] Consider performing a stability study of the compound in your chosen solvent to determine its stability under your specific storage conditions.

  • Possible Cause 2: Adsorption to the storage container.

    • Solution: Use low-binding microcentrifuge tubes or silanized glass vials for storage, especially for dilute solutions.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, adapted from methods used for Tenofovir and its other prodrugs. These methods should be optimized and validated for your specific application.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid powder at 80°C for 48 hours.

    • Photodegradation: Expose the solid powder and a solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is intended to separate the intact this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 260 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Diagram 1: Postulated Hydrolytic Degradation Pathway of this compound

cluster_main Postulated Hydrolytic Degradation of this compound TE This compound TFV Tenofovir TE->TFV Acid/Base Hydrolysis Lipid Hexadecyloxypropanol TE->Lipid Acid/Base Hydrolysis

Caption: Postulated hydrolytic degradation of this compound.

Diagram 2: Experimental Workflow for a Forced Degradation Study

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS neutralize->analyze identify Identify Degradation Products and Assess Purity analyze->identify end Report Findings identify->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Tenofovir Exalidex In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo efficacy studies of Tenofovir Exalidex (TXL).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (TXL), also known as CMX-157, is a novel lipid conjugate prodrug of Tenofovir.[1] It is designed to target the liver, which increases the concentration of the active drug at the site of Hepatitis B (HBV) replication while reducing systemic exposure and the risk of renal and bone toxicity associated with older Tenofovir formulations.[2][3] Once inside the target cells, TXL is metabolized to Tenofovir, which is then phosphorylated to its active form, Tenofovir diphosphate. This active metabolite inhibits the HBV polymerase, a viral enzyme essential for the replication of the virus.[1][4]

Q2: What are the reported efficacy and potency of this compound?

A2: In a Phase IIa clinical trial for chronic HBV infection, TXL demonstrated a dose-dependent antiviral activity, with the 100mg dose showing significant anti-viral effects.[2] In in vitro studies, TXL has shown to be significantly more potent than Tenofovir, with some studies reporting it to be over 300-fold more active against multiple viruses in various cell systems.[1] It is active against both wild-type and antiretroviral drug-resistant HIV strains, as well as HBV.[1]

Q3: What are the known pharmacokinetic properties of this compound?

A3: this compound is orally bioavailable.[1] Its lipid conjugate nature is designed to enhance bioavailability by utilizing lipid uptake mechanisms and to increase penetration into target tissues.[3] This design leads to lower circulating plasma concentrations of Tenofovir compared to other prodrugs like Tenofovir Disoproxil Fumarate (TDF), which is intended to minimize systemic side effects.[2][4][5]

Troubleshooting Guide for In Vivo Efficacy Studies

Variability in in vivo studies can arise from multiple factors, from experimental design to biological variables. This guide addresses common issues encountered during in vivo efficacy studies with this compound.

Issue 1: Inconsistent Antiviral Efficacy Across Studies or Animals

Possible Causes:

  • Formulation and Administration: Inconsistent formulation or incomplete drug administration can lead to variable drug exposure. The solubility and stability of TXL in the chosen vehicle are critical.[6]

  • Genetic Variability in Animal Models: Differences in drug metabolism and transporter expression among individual animals or strains can affect intracellular drug concentrations.

  • Dietary Factors: The lipid nature of TXL suggests that diet, particularly fat content, could influence its absorption.

  • Underlying Health Status of Animals: Pre-existing conditions, particularly those affecting the liver or gastrointestinal tract, can impact drug metabolism and absorption.

Troubleshooting Steps:

  • Standardize Formulation and Administration:

    • Ensure a consistent and validated protocol for formulating TXL. Due to its lipid nature, consider formulation with human serum albumin (HSA) or other appropriate solubilizing agents.[6]

    • Use precise administration techniques (e.g., oral gavage) and verify the dose administered to each animal.

  • Animal Model Selection and Characterization:

    • Use a well-characterized and genetically homogeneous animal strain.

    • If significant inter-animal variability is observed, consider stratifying animals based on baseline characteristics.

  • Control Dietary Variables:

    • Standardize the diet of the animals throughout the study.

    • Document the fat content of the chow and the feeding schedule.

  • Monitor Animal Health:

    • Perform regular health checks to identify any underlying conditions that could affect the study outcome.

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Possible Causes:

  • Metabolic Activation: The conversion of TXL to its active form, Tenofovir diphosphate, may be less efficient in vivo than in the cell lines used for in vitro assays. This can be due to differences in the expression or activity of the necessary intracellular enzymes.[4]

  • Drug Distribution and Penetration: While designed for liver targeting, the actual distribution to target cells in vivo can be influenced by various physiological factors not present in in vitro models.

  • Plasma Protein Binding: The extent of plasma protein binding can affect the amount of free drug available to enter target cells.[6]

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Conduct PK studies to measure the plasma and tissue concentrations of TXL and its metabolites.

    • Correlate drug exposure levels with the observed antiviral effect to establish a PK/PD relationship.

  • Evaluate Intracellular Metabolite Levels:

    • If feasible, measure the intracellular concentrations of Tenofovir diphosphate in target tissues (e.g., liver) to confirm metabolic activation.

  • Assess Plasma Protein Binding:

    • Determine the fraction of TXL bound to plasma proteins in the animal model being used.

Issue 3: Unexpected Toxicity or Adverse Events

Possible Causes:

  • Off-Target Effects: Although designed for liver targeting, some distribution to other tissues may occur, potentially leading to unforeseen toxicities.

  • Metabolite-Related Toxicity: Metabolites of TXL other than Tenofovir could have their own toxicological profiles.

  • Dose Miscalculation: Errors in dose calculation or preparation can lead to overdosing.

Troubleshooting Steps:

  • Comprehensive Toxicity Profiling:

    • Conduct thorough toxicological assessments, including clinical observations, hematology, clinical chemistry, and histopathology of key organs.

  • Dose-Ranging Studies:

    • Perform dose-ranging studies to identify the maximum tolerated dose (MTD) in the specific animal model.

  • Verify Dose Calculations and Formulations:

    • Double-check all dose calculations and ensure the accuracy of the formulation preparation.

Data Presentation

Table 1: Summary of this compound In Vitro Potency

Virus/Cell LineEC50 (nM) RangeFold Potency vs. TenofovirReference
HIV-1 in human PBMCs0.2 - 7.2>300[1]
HBV (in vitro)Not specified97[3]

Table 2: Key Parameters from Phase IIa Clinical Trial in HBV Patients

Dose GroupAntiviral ActivityKey FindingReference
5mg - 200mg (escalating doses)Dose-dependent increaseHighest activity at 100mg[2]

Experimental Protocols

Protocol 1: General In Vivo Antiviral Efficacy Study in an HBV Mouse Model

  • Animal Model: Utilize a suitable mouse model for HBV replication, such as transgenic mice expressing the HBV genome or humanized liver mice.

  • Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment.

  • Grouping and Randomization: Randomly assign animals to treatment and control groups (e.g., vehicle control, positive control like Tenofovir Disoproxil Fumarate, and different dose levels of this compound).

  • Drug Formulation and Administration:

    • Prepare the this compound formulation in a suitable vehicle (e.g., corn oil, or a solution containing a solubilizing agent).

    • Administer the drug orally via gavage once daily for the duration of the study.

  • Monitoring:

    • Monitor animal weight and clinical signs daily.

    • Collect blood samples at specified time points to measure serum HBV DNA levels and liver enzyme (e.g., ALT) levels.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect liver tissue for analysis of intrahepatic HBV DNA, RNA, and potentially the levels of Tenofovir diphosphate.

    • Perform histopathological analysis of the liver.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the antiviral efficacy between different treatment groups.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_final Final Steps A Animal Model Selection (e.g., HBV Transgenic Mice) B Acclimatization A->B C Randomization into Groups (Vehicle, TXL doses, Positive Control) B->C E Daily Oral Administration C->E D TXL Formulation Preparation D->E F Daily Clinical Observation G Periodic Blood Sampling (HBV DNA, ALT) H Euthanasia & Tissue Collection (Liver) I Analysis of Liver Samples (HBV DNA/RNA, Metabolites) H->I J Histopathology H->J K Statistical Analysis I->K J->K L Efficacy & Safety Evaluation K->L

Caption: Workflow for a typical in vivo efficacy study of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte (Target Cell) cluster_viral_process HBV Replication TXL This compound (TXL) (Oral Administration) TXL_in TXL TXL->TXL_in Absorption & Liver Targeting TFV Tenofovir (TFV) TXL_in->TFV Intracellular Metabolism TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active Metabolite) TFV_MP->TFV_DP Phosphorylation Inhibition Inhibition of Replication TFV_DP->Inhibition Polymerase HBV Polymerase Replication Viral DNA Synthesis Polymerase->Replication Inhibition->Polymerase

Caption: Mechanism of action of this compound in inhibiting HBV replication.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Inconsistent In Vivo Efficacy C1 Formulation/ Administration Issues Start->C1 C2 Animal Model Variability Start->C2 C3 PK/PD Discrepancies Start->C3 S1 Standardize Formulation & Dosing Technique C1->S1 S2 Use Homogeneous Strain & Control Diet C2->S2 S3 Conduct PK/PD Studies & Measure Metabolites C3->S3 Outcome Consistent Efficacy Data S1->Outcome S2->Outcome S3->Outcome

Caption: Troubleshooting logic for addressing inconsistent in vivo efficacy.

References

Technical Support Center: Paclitaxel (TXL) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the mass spectrometry analysis of paclitaxel (TXL).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of paclitaxel?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest (paclitaxel).[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of paclitaxel in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This can negatively affect the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: What are the common signs of matrix effects in my paclitaxel analysis?

A2: Common indicators of matrix effects include:

  • Poor signal intensity or reproducibility.[3]

  • Inaccurate and imprecise results for quality control (QC) samples.[5]

  • Peak splitting or broadening in the chromatogram.[3][6]

  • Baseline drift and excessive noise.[3]

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the biological matrix.[1]

Q3: What are the primary strategies to mitigate matrix effects?

A3: The main strategies to reduce or eliminate matrix effects include:

  • Optimizing Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.[1][2]

  • Chromatographic Separation: Modifying chromatographic conditions to separate paclitaxel from co-eluting matrix components.[2][4]

  • Use of Internal Standards: Incorporating a suitable internal standard, such as a stable isotope-labeled (SIL) version of paclitaxel, to compensate for matrix effects.[2][7]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples to account for ionization suppression or enhancement.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, although this may compromise sensitivity.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low signal intensity and poor reproducibility for paclitaxel.

Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of protein precipitation (PPT).[8]Cleaner extracts with reduced levels of interfering matrix components, leading to improved signal intensity and reproducibility.[8]
Use a stable isotope-labeled internal standard (SIL-IS) for paclitaxel.[2][9]The SIL-IS co-elutes with paclitaxel and experiences similar matrix effects, allowing for accurate quantification through ratio measurement.[7]
Optimize chromatographic conditions to separate paclitaxel from the suppression zone.[4]Improved peak resolution and reduced co-elution of interfering substances.
Inefficient Extraction Evaluate different extraction solvents or SPE cartridges. For instance, ethanol has shown higher extraction efficiency for paclitaxel from complex matrices compared to tert-butyl methyl ether.[10]Increased recovery of paclitaxel from the sample matrix.

Issue 2: Inaccurate quantification and high variability in QC samples.

Potential Cause Troubleshooting Step Expected Outcome
Non-compensated Matrix Effects Prepare matrix-matched calibration standards and quality control samples.[1]The calibration curve will more accurately reflect the ionization behavior of paclitaxel in the presence of the matrix, improving accuracy.
If a structural analog is used as an internal standard (e.g., docetaxel), ensure it co-elutes and behaves similarly to paclitaxel under the established conditions.[10]The internal standard will better compensate for variations in extraction and ionization.
Inadequate Sample Homogenization Ensure thorough vortexing or mixing of samples, especially after adding the internal standard and during extraction steps.Consistent and representative aliquots for analysis, leading to improved precision.

Experimental Protocols

Below are detailed methodologies for key experiments related to mitigating matrix effects in paclitaxel analysis.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods demonstrating effective cleanup of biological samples for paclitaxel analysis.[11][12][13]

  • Sample Pre-treatment:

    • To 200 µL of human serum, add 10 µL of the internal standard working solution (e.g., docetaxel in acetonitrile).[11]

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes at 5000 rpm.[11]

  • SPE Cartridge Conditioning:

    • Add 0.5 mL of methanol to the SPE cartridge/well, followed by 0.5 mL of water.[11]

  • Sample Loading:

    • Apply the pre-treated sample to the SPE cartridge/well at a flow rate of approximately 1 mL/min.[11]

  • Washing:

    • Wash the cartridge with 250 µL of a water/acetonitrile mixture (e.g., 70:30 v/v).[11]

  • Elution:

    • Elute paclitaxel and the internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.[5][13]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare paclitaxel standards at low, medium, and high concentrations in the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, serum) using your established protocol. Spike the extracted blank matrix with paclitaxel standards at the same low, medium, and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with paclitaxel standards at the same concentrations before performing the extraction protocol.

  • Analyze and Calculate Matrix Effect:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100 [13]

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Calculate the extraction recovery using the following formula:

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

Quantitative Data Summary

The following tables summarize quantitative data from various studies on paclitaxel analysis, highlighting the effectiveness of different methods in mitigating matrix effects.

Table 1: Comparison of Extraction Methods for Paclitaxel

Extraction MethodMatrixAnalyteMean Extraction Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Ethanol)Keratin-containing samplesPaclitaxel86.4 ± 4.5Not explicitly stated, but method validated[10]
Liquid-Liquid Extraction (TBME)Keratin-containing samplesPaclitaxel31.9 ± 2.3Not explicitly stated[10]
Solid-Phase ExtractionHuman SerumPaclitaxel116Not explicitly stated, but method validated[11]
Solid-Phase ExtractionMouse PlasmaPaclitaxel92.5 ± 4.597.1 ± 4.3[13]
Protein PrecipitationHuman PlasmaPaclitaxel85.0 - 91.7-2.2 to 5.1[14]

Table 2: Precision and Accuracy of LC-MS/MS Methods for Paclitaxel Quantification

MatrixInternal StandardIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Keratin-containing samplesDocetaxel4.39.1Not explicitly stated[10]
Human PlasmaD5-Paclitaxel<9.9<9.991.1 - 114.8[5]
Human SerumDocetaxel≤6.6Not explicitly statedNot explicitly stated[11]
Human PlasmaD5-Paclitaxel<11.3<11.394.3 - 110.4[14]
Mouse PlasmaDocetaxel<15<15Within ±15[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (e.g., SIL-TXL) sample->add_is ppt Protein Precipitation (e.g., Acetonitrile, Methanol) add_is->ppt Simple lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Moderate Cleanup spe Solid-Phase Extraction add_is->spe High Purity lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant eval Matrix Effect Evaluation quant->eval troubleshooting_logic start Poor/Inconsistent Paclitaxel Signal check_cleanup Is sample cleanup adequate? start->check_cleanup check_is Is a Stable Isotope-Labeled Internal Standard used? check_cleanup->check_is Yes improve_cleanup Implement SPE or advanced LLE check_cleanup->improve_cleanup No check_chrom Is chromatographic separation optimal? check_is->check_chrom Yes use_sil_is Incorporate SIL-TXL check_is->use_sil_is No optimize_chrom Modify gradient, column, or mobile phase check_chrom->optimize_chrom No reevaluate Re-evaluate Matrix Effect and Method Performance check_chrom->reevaluate Yes improve_cleanup->reevaluate use_sil_is->reevaluate optimize_chrom->reevaluate

References

Validation & Comparative

A Comparative Guide: Tenofovir Exalidex vs. Tenofovir Alafenamide in Liver Cell Loading

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals vested in antiviral therapies for Hepatitis B Virus (HBV), the efficient delivery of active drug moieties to infected hepatocytes is a critical determinant of therapeutic success and safety. This guide provides an objective comparison of two prominent prodrugs of tenofovir—Tenofovir Exalidex (TXL) and Tenofovir Alafenamide (TAF)—with a focus on their respective mechanisms of liver cell loading and the resulting intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP).

Executive Summary

Both this compound and Tenofovir Alafenamide are engineered to enhance the delivery of tenofovir to hepatocytes while minimizing systemic exposure to the parent drug, thereby reducing the risk of off-target toxicities associated with the earlier prodrug, tenofovir disoproxil fumarate (TDF). TAF achieves this through enhanced plasma stability and efficient intracellular conversion, while TXL employs a novel liver-targeting strategy by mimicking a lysophosphatidylcholine to leverage natural lipid uptake pathways. While direct head-to-head clinical data on intracellular TFV-DP concentrations in human hepatocytes is not publicly available, preclinical data suggests both prodrugs achieve significantly higher intracellular loading compared to TDF.

Data Presentation: Performance Metrics

The following tables summarize the available quantitative data for TXL and TAF, providing a comparative overview of their performance in liver cell loading.

Table 1: In Vitro Antiviral Potency in Liver Cells

ParameterThis compound (CMX157)Tenofovir (TFV)Reference
Cell Line HepG2.2.15HepG2.2.15[1]
EC50 (nM) 15.03 ± 4.311460 ± 1127[1]

EC50 (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 indicates higher potency.

Table 2: Comparative Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations

ComparisonFold Increase in TFV-DPCell TypeReference
TAF vs. TDF ~5-foldPrimary Human Hepatocytes[2]
TAF vs. TFV ~120-foldPrimary Human Hepatocytes[2]

Note: Direct comparative data for intracellular TFV-DP levels of this compound versus Tenofovir Alafenamide in the same experimental setting is not available in the reviewed literature.

Table 3: Pharmacokinetic Properties

ParameterThis compound (CMX157)Tenofovir Alafenamide (TAF)Reference
Primary Uptake Mechanism Mimics lysophosphatidylcholine, utilizes natural lipid uptake pathwaysPassive diffusion and active transport (OATP1B1, OATP1B3)[3][4]
Liver Extraction (Animal Model) 86% (first-pass)Not explicitly stated, but high hepatic extraction is noted[1][5]
Plasma Half-life (Prodrug) 1-2 hours~0.51 hours[6][7]
Systemic Tenofovir Exposure Significantly lower than TDF89% less than TDF[7][8]

Experimental Protocols

The data presented in this guide are derived from various preclinical and clinical studies. The general methodologies employed in these key experiments are outlined below.

In Vitro Antiviral Activity Assay (EC50 Determination)
  • Cell Culture: Human liver-derived cell lines that support HBV replication, such as HepG2.2.15 cells, are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, Tenofovir Alafenamide, Tenofovir) for a specified period.

  • Quantification of HBV DNA: After the treatment period, the amount of extracellular or intracellular HBV DNA is quantified using methods like quantitative polymerase chain reaction (qPCR).

  • Data Analysis: The concentration of the drug that inhibits HBV replication by 50% (EC50) is calculated from the dose-response curve.

Measurement of Intracellular Metabolite Concentrations
  • Cell Culture and Treatment: Primary human hepatocytes or liver cell lines are incubated with the tenofovir prodrugs (TXL or TAF) at a specific concentration and for various time points.

  • Cell Lysis and Extraction: At each time point, the cells are washed to remove any remaining extracellular drug and then lysed. The intracellular contents are extracted, typically using a methanol-based solution.

  • Quantification by LC-MS/MS: The concentrations of the prodrug and its metabolites, including the active tenofovir diphosphate (TFV-DP), within the cell extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific measurement of each molecular species.

  • Data Normalization: Intracellular drug concentrations are typically normalized to the number of cells (e.g., pmol/106 cells) to allow for comparison across different experiments and compounds.

Signaling Pathways and Mechanisms of Liver Cell Loading

The distinct chemical structures of this compound and Tenofovir Alafenamide dictate their different pathways for entering and accumulating within liver cells.

This compound (TXL)

This compound is a lipid-conjugated prodrug of tenofovir. This "lipid tail" is designed to mimic lysophosphatidylcholine, allowing it to hijack natural lipid uptake pathways in the liver.[3] The proposed intracellular cleavage of the prodrug is mediated by membrane-associated enzymes like phospholipase C (PLC) and sphingomyelinase to release tenofovir monophosphate, which is then phosphorylated to the active TFV-DP.[4]

TXL_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte TXL This compound (TXL) Lipid_Uptake Lipid Uptake Pathways TXL->Lipid_Uptake Mimics lysophosphatidylcholine PLC_SMase Phospholipase C (PLC) / Sphingomyelinase (SMase) Lipid_Uptake->PLC_SMase Intracellular Cleavage TFV_MP Tenofovir Monophosphate PLC_SMase->TFV_MP TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation HBV_RT HBV Reverse Transcriptase TFV_DP->HBV_RT Inhibition

This compound (TXL) Liver Cell Loading Pathway
Tenofovir Alafenamide (TAF)

Tenofovir Alafenamide enters hepatocytes through a combination of passive diffusion and active transport mediated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[4] Once inside the hepatocyte, TAF is primarily hydrolyzed by carboxylesterase 1 (CES1) to form tenofovir, which is then sequentially phosphorylated by cellular kinases to the active tenofovir diphosphate.[2]

TAF_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte TAF Tenofovir Alafenamide (TAF) Membrane_Transport Passive Diffusion & OATP1B1/OATP1B3 TAF->Membrane_Transport CES1 Carboxylesterase 1 (CES1) Membrane_Transport->CES1 Hydrolysis TFV Tenofovir CES1->TFV TFV_DP Tenofovir Diphosphate (Active Form) TFV->TFV_DP Phosphorylation HBV_RT HBV Reverse Transcriptase TFV_DP->HBV_RT Inhibition

Tenofovir Alafenamide (TAF) Liver Cell Loading Pathway

Conclusion

Both this compound and Tenofovir Alafenamide represent significant advancements in the delivery of tenofovir to hepatocytes for the treatment of chronic HBV. TAF has demonstrated clinical efficacy and an improved safety profile over TDF, attributed to its greater plasma stability and efficient intracellular conversion in the liver.[7] this compound, with its unique lipid-conjugate design, shows promising preclinical data suggesting potent liver targeting and high antiviral activity at low doses.[1][8]

The choice between these agents in future drug development and clinical practice will likely depend on a comprehensive evaluation of long-term efficacy, safety profiles, and the potential for drug-drug interactions. Further head-to-head studies, particularly those providing direct comparisons of intracellular TFV-DP levels in human liver cells, will be invaluable in elucidating the nuanced differences in their liver-loading capabilities.

References

A Comparative Guide to the Efficacy of CMX157 and Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CMX157 and Tenofovir Disoproxil Fumarate (TDF), two nucleotide reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to assist in research and development efforts.

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a widely used prodrug of tenofovir, an essential component in the treatment of HIV-1 and chronic hepatitis B (HBV) infections.[1][2] Its mechanism of action involves the inhibition of viral reverse transcriptase, leading to the termination of the viral DNA chain.[1][2][3] However, its use can be limited by relatively high systemic exposure to tenofovir, which is associated with potential renal and bone toxicity.[4]

CMX157, also known as Tenofovir Exalidex, is a novel lipid conjugate prodrug of tenofovir.[5][6] It is designed to mimic natural lipids to enhance its uptake into target cells.[5][7] This design aims to achieve higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-PP), while reducing systemic plasma levels of tenofovir, thereby potentially improving both efficacy and safety.[4][5][6]

Mechanism of Action

Both CMX157 and TDF are prodrugs that ultimately deliver tenofovir to target cells. Once inside the cell, tenofovir is phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-PP). TFV-PP acts as a competitive inhibitor of the viral reverse transcriptase enzyme and, upon incorporation into the growing viral DNA strand, causes chain termination due to the absence of a 3'-hydroxyl group.[1][2][3] The primary difference lies in their delivery strategy. TDF is rapidly converted to tenofovir in the plasma, while CMX157 is designed to remain intact in the plasma for longer, allowing for more efficient uptake by target cells.[4][5]

Mechanism_of_Action cluster_TDF TDF Pathway cluster_CMX157 CMX157 Pathway cluster_Cell Target Cell (e.g., Lymphocyte) TDF TDF (Oral) Plasma_TFV Plasma Tenofovir (TFV) TDF->Plasma_TFV Plasma Esterases Cell_TFV Intracellular TFV Plasma_TFV->Cell_TFV Cellular Uptake (Less Efficient) CMX157 CMX157 (Oral) Plasma_CMX157 Intact CMX157 in Plasma CMX157->Plasma_CMX157 Plasma_CMX157->Cell_TFV Lipid Uptake Pathways (More Efficient) TFV_MP TFV-Monophosphate Cell_TFV->TFV_MP Cellular Kinases TFV_PP TFV-Diphosphate (Active) TFV_MP->TFV_PP Cellular Kinases Viral_RT Viral Reverse Transcriptase TFV_PP->Viral_RT Inhibits Chain_Termination Viral DNA Chain Termination Viral_RT->Chain_Termination PBMC_Assay_Workflow start Isolate PBMCs from Donor Blood stimulate Stimulate with PHA (2-3 days) start->stimulate infect Infect with HIV-1 stimulate->infect treat Add Serial Dilutions of CMX157 / TDF infect->treat incubate Incubate (7-10 days) treat->incubate measure Measure p24 Antigen in Supernatant (ELISA) incubate->measure analyze Calculate EC₅₀ measure->analyze

References

Validating the Liver-Targeting Mechanism of Tenofovir Exalidex (TXL) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tenofovir Exalidex (TXL) with its predecessors, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). It focuses on the in vivo validation of TXL's liver-targeting mechanism, supported by experimental data and detailed protocols.

Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor for treating Hepatitis B (HBV) and HIV. However, its oral bioavailability is poor, necessitating prodrug formulations.[1] The first-generation prodrug, TDF, while effective, leads to high systemic tenofovir (TFV) concentrations, which are associated with renal and bone toxicities.[1][2] The second-generation prodrug, TAF, improved upon this by reducing systemic TFV exposure, thereby mitigating off-target toxicities.[3][4]

TXL is a novel, third-generation prodrug specifically engineered for enhanced liver targeting. Its design incorporates a lipid tail, mimicking lysophosphatidylcholine, to leverage natural lipid uptake pathways in the liver.[1][5] This mechanism aims to achieve high intrahepatic concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), while minimizing circulating plasma levels of TFV to further improve the safety profile.[1][5]

Comparative In Vivo Performance

The primary advantage of TXL lies in its ability to efficiently deliver tenofovir to the liver. Preclinical studies in animal models have demonstrated a significant hepatic first-pass extraction rate, effectively sequestering the drug at its intended site of action.[1] This targeted delivery results in a more favorable distribution profile compared to TDF and TAF.

Table 1: Comparative Pharmacokinetics (PK) of Tenofovir Prodrugs
ParameterThis compound (TXL)Tenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)
Primary Activation Site Liver Hepatocytes[1]Lymphoid Cells, Hepatocytes[6]Plasma, Various Tissues[6]
Plasma TFV Exposure Very Low[1][5]Low[2][3]High[1][7]
Intrahepatic TFV-DP High[5]High[3]Lower than TAF/TXL
Oral Dose (HBV) 50 mg/day (equivalent efficacy)[5]25 mg/day[3]300 mg/day[5]
Plasma Half-life (Prodrug) ~2.1 hours[5]~0.5 hours~0.4 hours
Plasma Half-life (TFV) ~23.3 hours[5]~12-18 hours (as TDF)[7]~12-18 hours[7]

Data compiled from multiple preclinical and clinical studies for illustrative comparison.

Table 2: Comparative Antiviral Efficacy and Safety Markers
OutcomeThis compound (TXL)Tenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)
HBV DNA Reduction 97% reduction in transgenic mouse model (10 mg/kg/day)[1]Potent antiviral activity[8]Standard of care efficacy[5]
Relative In Vitro Potency (HBV) 97-fold more potent than TFV[9]More potent than TDF[10]Baseline
Markers of Renal Toxicity Decreased potential due to low TFV plasma levels[5][9]Significantly lower impact than TDF[4]Associated with renal tubulopathy[2][4]
Markers of Bone Toxicity Decreased potential due to low TFV plasma levels[9]Significantly lower impact on bone mineral density than TDF[4]Associated with decreases in bone mineral density[2][11]

Visualizing the Mechanisms and Workflows

To better understand the underlying science, the following diagrams illustrate the metabolic pathways and experimental processes involved in validating TXL.

G cluster_TXL This compound (TXL) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway TXL TXL (Oral) TXL_liver Liver Uptake (Lipid Pathways) TXL->TXL_liver High Affinity TXL_intra Intrahepatic TXL TXL_liver->TXL_intra TXL_TFV Tenofovir (TFV) TXL_intra->TXL_TFV Metabolism TXL_TFVDP TFV-DP (Active) TXL_TFV->TXL_TFVDP Phosphorylation TAF TAF (Oral) TAF_plasma Plasma (Stable) TAF->TAF_plasma TAF_cells Target Cells (Hepatocytes, Lymphocytes) TAF_plasma->TAF_cells TAF_intra Intracellular TAF TAF_cells->TAF_intra TAF_TFV Tenofovir (TFV) TAF_intra->TAF_TFV Cathepsin A TAF_TFVDP TFV-DP (Active) TAF_TFV->TAF_TFVDP Phosphorylation TDF TDF (Oral) TDF_plasma Plasma (Rapid Conversion) TDF->TDF_plasma TDF_TFV Systemic Tenofovir (TFV) TDF_plasma->TDF_TFV Esterases TDF_cells Cellular Uptake TDF_TFV->TDF_cells TDF_TFVDP TFV-DP (Active) TDF_cells->TDF_TFVDP Phosphorylation

Caption: Comparative metabolic pathways of Tenofovir prodrugs.

Experimental Protocols

The validation of TXL's liver-targeting mechanism relies on robust preclinical and clinical experimental designs.

In Vivo Biodistribution Studies in Animal Models
  • Objective: To determine the concentration of the prodrug and its metabolites (TFV, TFV-DP) in the liver compared to other tissues (e.g., kidney, plasma, peripheral blood mononuclear cells - PBMCs).

  • Animal Model: HBV transgenic mice or humanized-liver mouse models are commonly used to provide a relevant physiological context for HBV infection.[1][8]

  • Methodology:

    • Dosing: Animals are administered single or multiple oral doses of TXL, TAF, and TDF at equimolar concentrations.

    • Sample Collection: At predetermined time points post-administration, animals are euthanized. Blood is collected for plasma separation. Liver, kidney, and other relevant tissues are rapidly excised, weighed, and snap-frozen.

    • Drug Extraction: Tissues are homogenized, and drugs (prodrug, TFV, TFV-DP) are extracted using appropriate solvent precipitation and solid-phase extraction techniques.

    • Quantification: Drug concentrations are measured using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[10]

    • Data Analysis: Tissue drug concentrations are normalized to tissue weight (e.g., ng/g), and plasma concentrations are reported as ng/mL. The liver-to-plasma and liver-to-kidney concentration ratios are calculated to quantify the degree of liver targeting.

In Vivo Antiviral Efficacy Studies
  • Objective: To evaluate the dose-dependent efficacy of TXL in reducing viral load compared to other tenofovir prodrugs.

  • Animal Model: HBV transgenic mouse model.[1]

  • Methodology:

    • Treatment Groups: Mice are randomized into several groups: vehicle control, TXL (multiple dose levels), TAF, and TDF.

    • Drug Administration: Drugs are administered daily via oral gavage for a specified period (e.g., 28 days).[5]

    • Viral Load Measurement: Serum or liver tissue is collected at baseline and at the end of the treatment period. HBV DNA levels are quantified using quantitative Polymerase Chain Reaction (qPCR).

    • Data Analysis: The log10 reduction in HBV DNA from baseline is calculated for each treatment group and compared. Statistical analyses are performed to determine significance. A 10 mg/kg/day dose of TXL has been shown to lower the hepatic viral load in an HBV transgenic mouse model by 97%.[1]

G cluster_analysis Sample Analysis start Start: Animal Model Selection (e.g., HBV Transgenic Mice) groups Randomization into Treatment Groups (Vehicle, TXL, TAF, TDF) start->groups dosing Daily Oral Dosing (e.g., 28 days) groups->dosing sampling Tissue & Plasma Collection (Liver, Kidney, Blood) dosing->sampling lcms LC-MS/MS Quantification (Prodrug, TFV, TFV-DP levels) sampling->lcms Biodistribution qpcr qPCR Analysis (HBV DNA Viral Load) sampling->qpcr Efficacy data Data Interpretation: - Biodistribution Ratios - Viral Load Reduction - Safety Marker Assessment lcms->data qpcr->data

Caption: General workflow for in vivo validation of TXL.

Conclusion

In vivo experimental data strongly support the liver-targeting mechanism of this compound. By utilizing the body's natural lipid uptake pathways, TXL achieves high concentrations of the active antiviral agent directly in the liver.[1][5] This targeted approach allows for a significant reduction in the oral dose required for equivalent efficacy compared to TDF, while simultaneously minimizing systemic tenofovir exposure.[5] The resulting decrease in plasma TFV levels is expected to translate into a superior long-term safety profile, particularly concerning renal and bone health, positioning TXL as a promising next-generation therapy for chronic Hepatitis B.[9]

References

Comparative Analysis of Tenofovir Exalidex Cross-Resistance in NtRTI-Resistant Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of nucleos(t)ide reverse transcriptase inhibitor (NtRTI) resistance in Hepatitis B Virus (HBV) presents a significant challenge to effective long-term viral suppression. Tenofovir Exalidex (TXL), a novel liver-targeted prodrug of tenofovir, is in development, offering the potential for potent antiviral activity with an improved safety profile. This guide provides a comparative analysis of the cross-resistance profiles of existing first-line therapies, Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV), against common NtRTI-resistant HBV variants. While direct comparative experimental data for this compound is not yet widely available in peer-reviewed literature, this analysis establishes a baseline for its anticipated performance and highlights the experimental frameworks used to determine antiviral efficacy against resistant strains.

As a new-generation prodrug, this compound is designed to efficiently deliver the active moiety, tenofovir diphosphate, to hepatocytes.[1] This targeted approach aims to maximize the intracellular concentration of the active drug, which may enhance its activity against viral strains that exhibit reduced susceptibility to other NRTIs. Early clinical trials in treatment-naïve patients have demonstrated potent antiviral activity.[2] However, its specific performance against established resistance-associated mutations (RAMs) is a critical determinant of its future role in managing treatment-experienced patients.

Cross-Resistance of Current First-Line Therapies

Tenofovir and Entecavir are recommended as first-line treatments for chronic hepatitis B due to their high potency and high genetic barrier to resistance.[3][4] However, prior treatment with other NRTIs can select for mutations that confer cross-resistance to these agents.

Key Resistance Pathways:

  • Lamivudine (LAM) Resistance: Primarily associated with the rtM204V/I mutation, often accompanied by the compensatory mutation rtL180M.[5]

  • Adefovir (ADV) Resistance: Associated with the rtA181V/T and rtN236T mutations.[6][7]

  • Entecavir (ETV) Resistance: Typically emerges in LAM-resistant patients and requires the LAM-resistance mutations (rtM204V/I ± rtL180M) plus at least one additional mutation at positions rtT184, rtS202, or rtM250.[3]

Tenofovir generally maintains activity against LAM-resistant and ETV-resistant HBV, but its efficacy can be reduced by certain ADV-resistant mutations.[6][8]

Quantitative Data: In Vitro Susceptibility

The following tables summarize the in vitro susceptibility of TDF and ETV against major NtRTI-resistant HBV mutants, presented as the fold-change in the 50% effective concentration (EC50) compared to wild-type (WT) virus. A higher fold-change indicates reduced susceptibility.

Table 1: In Vitro Cross-Resistance to Tenofovir Disoproxil Fumarate (TDF)

Resistance Mutation(s)Primary Resistance ToFold Change in EC50 for Tenofovir (TDF)Reference
rtM204V + rtL180MLamivudine0.7 - 1.4 (fully susceptible)[6]
rtA181VAdefovir3.2[7]
rtN236TAdefovir3 - 4[6][9]
rtA181V + rtN236TAdefovir10[7]
rtA194TTenofovir (reported in HIV/HBV)Did not confer resistance alone in vitro[6][10]

Table 2: In Vitro Cross-Resistance to Entecavir (ETV)

Resistance Mutation(s)Primary Resistance ToFold Change in EC50 for Entecavir (ETV)Reference
rtM204V + rtL180MLamivudine8 - 30[11]
rtA181VAdefovir1.5[7]
rtN236TAdefovir0.8 (fully susceptible)[7]
rtL180M + rtT184G + rtS202I + rtM204VEntecavir>1,000[11]

Experimental Protocols

The determination of antiviral cross-resistance is primarily conducted through in vitro phenotypic assays. The following is a generalized protocol based on methodologies described in the literature.[6][11]

Protocol: HBV Phenotypic Resistance Assay
  • Generation of Resistant Mutants:

    • Start with a plasmid containing a replication-competent clone of the wild-type HBV genome.

    • Introduce specific resistance-associated mutations (e.g., rtM204V, rtN236T) into the HBV polymerase gene using site-directed mutagenesis kits.

    • Verify the sequence of the entire polymerase gene to confirm the desired mutations and the absence of unintended changes.

  • Cell Culture and Transfection:

    • Culture human hepatoma cell lines that support HBV replication (e.g., HepG2, Huh7).

    • Transfect the hepatoma cells with the plasmids containing either the wild-type or mutant HBV genomes. Use a standardized transfection protocol (e.g., lipofection) to ensure consistency.

  • Antiviral Drug Treatment:

    • Following transfection (e.g., 24 hours post-transfection), replace the cell culture medium with fresh medium containing serial dilutions of the antiviral agent being tested (e.g., Tenofovir, Entecavir).

    • Include a no-drug control for each virus (wild-type and mutants).

    • Maintain the cells for a defined period (e.g., 7-9 days), replacing the drug-containing medium every 2-3 days to ensure constant drug pressure.

  • Quantification of HBV Replication:

    • After the treatment period, lyse the cells and isolate intracellular HBV DNA from the core particles.

    • Quantify the levels of HBV replicative intermediates (e.g., relaxed-circular and double-stranded linear DNA) using Southern blot analysis or quantitative real-time PCR (qPCR).

  • Data Analysis and EC50 Calculation:

    • Determine the concentration of the antiviral drug that inhibits HBV replication by 50% (EC50) for both wild-type and mutant viruses.

    • Calculate the fold-change in resistance by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type virus.

    • Assess cell viability/cytotoxicity in parallel using assays like the XTT assay to ensure that the observed reduction in HBV replication is not due to drug toxicity.

Visualizations: Pathways and Workflows

HBV Replication and NtRTI Mechanism of Action

HBV_Replication_NRTI cluster_cell Hepatocyte cluster_nrti NRTI Action Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA cccDNA Formation (in Nucleus) Uncoating->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation CoreAssembly Core Assembly (pgRNA + Polymerase) pgRNA->CoreAssembly Translation->CoreAssembly RT Reverse Transcription (pgRNA -> dsDNA) CoreAssembly->RT VirionAssembly Virion Assembly & Egress RT->VirionAssembly NRTI NtRTI Prodrug (e.g., this compound) NRTI_Active Active NtRTI-DP NRTI->NRTI_Active Intracellular Phosphorylation NRTI_Active->RT Competes with natural dNTPs & causes chain termination

Caption: Mechanism of HBV replication within a hepatocyte and the inhibitory action of NtRTI drugs.

Experimental Workflow for Phenotypic Analysis

Phenotypic_Workflow cluster_prep Plasmid Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis WT_Plasmid Wild-Type HBV Replication Plasmid Mutagenesis Site-Directed Mutagenesis WT_Plasmid->Mutagenesis Mutant_Plasmid Mutant HBV Replication Plasmid Mutagenesis->Mutant_Plasmid Sequencing Sequence Verification Mutant_Plasmid->Sequencing Transfection Transfect HepG2/Huh7 Cells Sequencing->Transfection Drug_Treatment Treat with Serial Drug Dilutions Transfection->Drug_Treatment Incubation Incubate (7-9 days) Drug_Treatment->Incubation DNA_Extraction Isolate Intracellular HBV DNA Incubation->DNA_Extraction Quantification Quantify HBV DNA (qPCR / Southern Blot) DNA_Extraction->Quantification EC50_Calc Calculate EC50 Values (WT vs. Mutant) Quantification->EC50_Calc Fold_Change Determine Fold-Change in Susceptibility EC50_Calc->Fold_Change

Caption: Workflow for determining in vitro phenotypic resistance of HBV mutants to antiviral agents.

NtRTI Cross-Resistance Pathways

Cross_Resistance cluster_mutations Resistance Mutations cluster_drugs Antiviral Drugs LAM_R rtM204V/I ± rtL180M TDF Tenofovir (TDF/TAF/TXL) LAM_R->TDF Susceptible ETV Entecavir LAM_R->ETV Reduced Susceptibility ADV_R rtA181V/T, rtN236T ADV_R->TDF Reduced Susceptibility ADV_R->ETV Generally Susceptible ETV_R LAM-R Mutations + rtT184/S202/M250 ETV_R->TDF Susceptible ETV_R->ETV Resistant

Caption: Known cross-resistance relationships between major HBV NtRTI mutations and first-line drugs.

Conclusion and Future Directions

While this compound is a promising agent for the treatment of chronic hepatitis B, a comprehensive understanding of its activity against NtRTI-resistant HBV is crucial for its clinical positioning. Based on its identity as a tenofovir prodrug, it is hypothesized that TXL will retain activity against lamivudine- and entecavir-resistant strains, similar to TDF and TAF. However, its efficacy may be moderately reduced against strains carrying adefovir-resistance mutations like rtA181V/T and rtN236T.[6][7] The liver-targeting mechanism of TXL could potentially overcome this reduced susceptibility by achieving higher intracellular concentrations of the active drug compared to TDF, but this requires experimental validation.

Direct, head-to-head in vitro phenotypic analyses comparing this compound against TDF, TAF, and ETV using a comprehensive panel of clinically relevant NtRTI-resistant mutants are urgently needed. The results of such studies will be critical for guiding the development of future treatment strategies for patients with multidrug-resistant HBV.

References

A Head-to-Head Comparison of Renal Safety Profiles: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the renal safety profiles of two key antiretroviral drugs: Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF). The information presented is collated from extensive clinical trial data and meta-analyses to support research and development in this therapeutic area.

Executive Summary

Tenofovir Alafenamide (TAF) is a novel prodrug of tenofovir that has been developed to improve upon the safety profile of its predecessor, Tenofovir Disoproxil Fumarate (TDF). A significant body of evidence from numerous clinical trials demonstrates that TAF is associated with a more favorable renal safety profile compared to TDF.[1][2][3][4][5][6][7] This is primarily attributed to the lower plasma concentrations of tenofovir with TAF, leading to reduced exposure and toxicity to the kidneys.[1][6][7]

Key findings from pooled analyses of over 26 clinical trials, encompassing more than 9,000 patients, indicate that TAF is associated with smaller declines in estimated Glomerular Filtration Rate (eGFR), less proteinuria, and a lower incidence of clinically significant renal adverse events, including proximal renal tubulopathy and discontinuations due to renal issues, when compared to TDF.[1][2][5]

Quantitative Data Comparison

The following tables summarize key quantitative data from head-to-head comparative studies of TAF and TDF.

Table 1: Comparison of Key Renal Safety Outcomes (Pooled Data from 26 Clinical Trials) [1][2][5]

Renal Safety OutcomeTenofovir Alafenamide (TAF) (n=6360)Tenofovir Disoproxil Fumarate (TDF) (n=2962)P-value
Cases of Proximal Renal Tubulopathy010<0.001
Discontinuations due to Renal Adverse Events3 (0.05%)14 (0.47%)<0.001

Table 2: Changes in Renal Biomarkers from Baseline to Week 96 in Treatment-Naïve Patients [1]

BiomarkerMedian Change with TAFMedian Change with TDFP-value
Urine Albumin-to-Creatinine Ratio (UACR)-5.2%+4.9%≤0.001
Retinol Binding Protein-to-Creatinine Ratio (RBP:Cr)+13.8%+74.2%≤0.001
Beta-2-Microglobulin-to-Creatinine Ratio (β2M:Cr)-32.1%+33.5%≤0.001

Table 3: Changes in Renal Function in Chronic Hepatitis B Patients [3]

Renal Function ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)P-value
Change in Serum CreatinineSignificantly smaller increaseLarger increase<0.05 (in 3 of 4 studies)
Change in eGFRSmaller decrease or an increaseLarger decrease<0.001 (in 3 of 4 studies)

Mechanisms of Renal Toxicity and Safety

The differing renal safety profiles of TDF and TAF are rooted in their distinct pharmacological properties. TDF is converted to tenofovir in the plasma, leading to high circulating levels of the drug, which can accumulate in the proximal renal tubule cells.[1][6][8] This accumulation is mediated by the human organic anion transporters (hOAT1 and hOAT3) at the basolateral membrane and effluxed into the tubular lumen by multidrug resistance proteins (MRP) at the apical membrane.[8][9][10] High intracellular concentrations of tenofovir are believed to cause mitochondrial toxicity, leading to cellular damage, impaired reabsorption, and the clinical manifestations of renal dysfunction, such as Fanconi syndrome.[8][10][11]

In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, within lymphocytes and hepatocytes. This results in approximately 90% lower plasma levels of tenofovir compared to TDF.[1][6] The reduced systemic exposure to tenofovir minimizes its accumulation in the proximal renal tubules, thereby mitigating the risk of nephrotoxicity.[1]

G cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen TDF TDF TFV_plasma High Plasma Tenofovir (TFV) TDF->TFV_plasma Hydrolysis hOAT hOAT1/3 TFV_plasma->hOAT Transport TFV_intra High Intracellular TFV hOAT->TFV_intra Uptake Mito Mitochondria TFV_intra->Mito Inhibition of mDNA Polymerase-γ MRP MRP2/4 TFV_intra->MRP Efflux Toxicity Toxicity Mito->Toxicity Damage & Dysfunction Urine Urine MRP->Urine G cluster_blood Bloodstream cluster_target Target Cells (Lymphocytes, Hepatocytes) cluster_cell Proximal Tubule Cell TAF TAF TFV_plasma Low Plasma Tenofovir (TFV) TAF->TFV_plasma High Stability TAF_target TAF TAF->TAF_target Uptake hOAT hOAT1/3 TFV_plasma->hOAT TFV_DP Tenofovir-DP (Active Metabolite) TAF_target->TFV_DP Intracellular Metabolism TFV_intra Low Intracellular TFV hOAT->TFV_intra Reduced Uptake Mito Mitochondria TFV_intra->Mito Minimal Interaction G cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Renal Assessment - Serum Creatinine, eGFR - Urinalysis (Protein, Biomarkers) Screen->Baseline Random Randomization (TAF vs. TDF Regimen) Baseline->Random Monitor Periodic Monitoring (e.g., Weeks 4, 12, 24, 48, 96) - Repeat Renal Assessments Random->Monitor AE_Report Adverse Event Reporting (Renal-related events) Monitor->AE_Report Data Collect & Analyze Data - Change from Baseline in eGFR - Change in Urine Biomarkers - Incidence of Renal AEs Monitor->Data AE_Report->Data Compare Statistical Comparison (TAF vs. TDF) Data->Compare

References

Revolutionizing HIV Treatment: A Comparative Analysis of Novel Tenofovir Exalidex Thioether-Lipid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new class of Tenofovir Exalidex (TXL) thioether-lipid analogues is demonstrating significant promise in the landscape of anti-HIV therapeutics. Exhibiting potent antiviral activity and enhanced metabolic stability, these novel compounds present a potential paradigm shift in the management of HIV-1 infection. This guide offers a comprehensive comparison of these next-generation drug candidates against established Tenofovir prodrugs, providing researchers, scientists, and drug development professionals with critical data to inform future research and development.

In the relentless pursuit of more effective and safer antiretroviral therapies, a series of novel this compound thioether-lipid analogues has been synthesized and evaluated for their anti-HIV-1 activity and metabolic stability.[1][2][3][4] These compounds are designed to overcome the limitations of current Tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), by offering an improved pharmacokinetic profile and potentially reduced off-target toxicities.[1][2]

Comparative Antiviral Efficacy and Cytotoxicity

The newly synthesized thioether-lipid analogues of this compound have been rigorously tested for their ability to inhibit HIV-1 replication in vitro. The data, summarized in the tables below, showcases their half-maximal inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI = CC50/IC50). These values are compared with the parent compound, this compound, and the widely prescribed Tenofovir prodrugs, TDF and TAF.

The in vitro anti-HIV-1 activity of the compounds was assessed in MT-4 cells. The results demonstrate that several of the new analogues exhibit potent anti-HIV activity, with IC50 values in the nanomolar range, comparable to or exceeding that of this compound.[1]

Compound/AnalogueIC50 (nM)CC50 (µM)Therapeutic Index (TI)
Thioether-Lipid Analogues
Analogue 2a8>100>12500
Analogue 2b4297250
Analogue 2h7>100>14286
Analogue 16g56813600
Analogue 16h45513750
Reference Compounds
This compound (TXL)4>100>25000
Tenofovir Disoproxil Fumarate (TDF)2.8 (in CD4+ T cells)>100 (in various cell lines)>35714
Tenofovir Alafenamide (TAF)5.3 (in CD4+ T cells)>100 (in various cell lines)>18868

Metabolic Stability in Human Liver Microsomes

A critical factor in the development of new drug candidates is their metabolic stability. The in vitro metabolic stability of the this compound thioether-lipid analogues was evaluated using human liver microsomes (HLM). The half-life (t1/2) in HLM provides an indication of the compound's susceptibility to first-pass metabolism in the liver.

Several of the novel analogues demonstrated significantly improved metabolic stability compared to the parent compound, this compound. This enhanced stability is a key attribute that could translate to improved bioavailability and a more favorable dosing regimen in vivo.

Compound/AnalogueHLM Half-life (t1/2, min)
Thioether-Lipid Analogues
Analogue 2a42
Analogue 2b66
Analogue 2h16
Analogue 16g>120
Analogue 16h>120
Reference Compound
This compound (TXL)42

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.

Anti-HIV-1 Activity Assay

The antiviral activity of the compounds was determined using a cell-based assay with the human T-cell line MT-4 and the HIV-1 IIIB laboratory strain.

  • Cell Preparation: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Compound Dilution: Test compounds were serially diluted in culture medium to achieve a range of concentrations.

  • Infection: MT-4 cells were infected with HIV-1 IIIB at a predetermined multiplicity of infection.

  • Treatment: Immediately after infection, the diluted compounds were added to the cell cultures.

  • Incubation: The treated and infected cells were incubated at 37°C in a 5% CO2 humidified atmosphere for 5 days.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which measures the metabolic activity of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, was calculated by fitting the dose-response data to a sigmoidal curve. The CC50 value, the concentration that reduces cell viability by 50%, was determined in parallel experiments with uninfected cells.

Human Liver Microsome (HLM) Metabolic Stability Assay

The metabolic stability of the compounds was assessed using pooled human liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: The reaction was initiated by adding the NADPH-regenerating system and incubated at 37°C.

  • Time-Point Sampling: Aliquots were taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot was stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound was plotted against time. The slope of the linear portion of this plot was used to calculate the in vitro half-life (t1/2).

Visualizing the Path to Antiviral Activity

To elucidate the processes involved in evaluating and understanding the action of these novel compounds, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_comparison Comparative Analysis synthesis Synthesis of Thioether-Lipid Analogues of this compound anti_hiv_assay Anti-HIV-1 Activity Assay (MT-4 cells) synthesis->anti_hiv_assay cytotoxicity_assay Cytotoxicity Assay (MT-4 cells) synthesis->cytotoxicity_assay hlm_assay Human Liver Microsome (HLM) Stability Assay synthesis->hlm_assay ic50 Determine IC50 anti_hiv_assay->ic50 cc50 Determine CC50 cytotoxicity_assay->cc50 hlm_half_life Calculate HLM Half-life (t1/2) hlm_assay->hlm_half_life ti Calculate Therapeutic Index (TI) ic50->ti cc50->ti comparison Compare with this compound, TDF, and TAF ti->comparison hlm_half_life->comparison

Caption: Experimental workflow for validating the antiviral activity of new this compound analogues.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) prodrug This compound Thioether-Lipid Analogue intracellular_prodrug Intracellular Prodrug prodrug->intracellular_prodrug Cellular Uptake tenofovir Tenofovir intracellular_prodrug->tenofovir Intracellular Cleavage (e.g., by Phospholipase C) tenofovir_mp Tenofovir Monophosphate tenofovir->tenofovir_mp Phosphorylation (AMPK) tenofovir_dp Tenofovir Diphosphate (Active) tenofovir_mp->tenofovir_dp Phosphorylation (NDPK) hiv_rt HIV Reverse Transcriptase tenofovir_dp->hiv_rt Competitive Inhibition inhibition Inhibition of Viral DNA Synthesis hiv_rt->inhibition

Caption: Intracellular activation pathway of this compound thioether-lipid analogues.

Conclusion

The novel this compound thioether-lipid analogues represent a promising new frontier in the development of anti-HIV therapeutics. Several of these analogues have demonstrated potent in vitro anti-HIV-1 activity coupled with enhanced metabolic stability in human liver microsomes. These favorable characteristics suggest the potential for an improved pharmacokinetic profile and a wider therapeutic window compared to existing Tenofovir prodrugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising new drug candidates.

References

A Comparative Analysis of the In Vitro Metabolic Stability of CMX157 and Newer Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro metabolic stability of CMX157 (Tenofovir Exalidex), a lipid conjugate of tenofovir, with newer and established tenofovir prodrugs, primarily Tenofovir Alafenamide (TAF). The analysis is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and detailed experimental methodologies to inform future research and development efforts.

Introduction to Tenofovir Prodrugs and Metabolic Stability

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections. However, its poor oral bioavailability necessitates the development of prodrugs to enhance its delivery into target cells. The in vitro metabolic stability of these prodrugs is a critical determinant of their efficacy and safety profile. A prodrug that is stable in plasma but is efficiently metabolized to the active drug within target cells is ideal. This guide focuses on CMX157, a hexadecyloxypropyl (HDP) conjugate of tenofovir, and compares its metabolic characteristics to other tenofovir prodrugs like Tenofovir Alafenamide (TAF) and the earlier Tenofovir Disoproxil Fumarate (TDF).

Metabolic Activation Pathways

The metabolic activation of tenofovir prodrugs varies significantly, influencing their distribution and intracellular concentration of the active metabolite, tenofovir diphosphate (TFV-PP).

  • CMX157 (this compound) : As a lipid conjugate, CMX157 is designed to mimic lysophosphatidylcholine to leverage natural lipid uptake pathways.[1] It remains largely intact in plasma, which facilitates its uptake into target cells.[1] Intracellularly, it is primarily cleaved by phospholipase C (PLC) and sphingomyelinase to release tenofovir, which is then phosphorylated to the active TFV-PP.[2] However, the lipid moiety of CMX157 is susceptible to cytochrome P450 (CYP450)-mediated ω-oxidation in the liver.[2]

  • Tenofovir Alafenamide (TAF) : TAF is a phosphoramidate prodrug that exhibits high stability in plasma, leading to lower systemic tenofovir exposure compared to TDF.[2][3] Its activation occurs predominantly within cells. It is hydrolyzed by cathepsin A, a lysosomal serine protease, and to a lesser extent by carboxylesterase I (CES1) in the cytoplasm and endoplasmic reticulum, to form tenofovir.[2][4] This is followed by phosphorylation to TFV-PP.[3]

  • Tenofovir Disoproxil Fumarate (TDF) : TDF is an ester-based prodrug that is rapidly hydrolyzed by esterases in the gut and plasma to tenofovir.[3][5] This premature cleavage leads to higher systemic levels of tenofovir, which is associated with a greater risk of renal and bone toxicity.[2][3]

G cluster_0 Plasma / Extracellular cluster_1 Intracellular TDF_plasma TDF TFV Tenofovir (TFV) TDF_plasma->TFV Plasma/Gut Esterases TAF_plasma TAF TAF_plasma->TFV Cathepsin A / CES1 CMX157_plasma CMX157 CMX157_plasma->TFV Phospholipase C / Sphingomyelinase TFV_MP Tenofovir Monophosphate TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-PP) [Active Drug] TFV_MP->TFV_DP Cellular Kinases

Figure 1. Metabolic activation pathways of TDF, TAF, and CMX157.

In Vitro Metabolic Stability Data

The in vitro metabolic stability of prodrugs is often assessed by measuring their rate of degradation in human liver microsomes (HLM), which are rich in drug-metabolizing enzymes like CYPs. The half-life (t1/2) is a key parameter derived from these studies.

Recent research has focused on developing analogs of CMX157 with improved metabolic stability. For instance, replacing the hexadecyloxypropyl (HDP) moiety with a hexadecylthiopropyl (HTP) group resulted in a compound (2a) with a comparable HLM metabolic half-life to CMX157 (TXL).[6] Further modifications to the lipid terminus of these analogs have been explored to enhance resistance to CYP450-mediated oxidation.[6]

CompoundProdrug TypeIn Vitro SystemHalf-life (t1/2) in minReference
CMX157 (TXL) Lipid ConjugateHuman Liver Microsomes (HLM)42[6]
Compound 2a Thioether-Lipid Analog of CMX157Human Liver Microsomes (HLM)42[6]
Compound 2c Thioether-Lipid Analog of CMX157Human Liver Microsomes (HLM)66[2]
Compounds 2d-f Thioether-Lipid Analog of CMX157Human Liver Microsomes (HLM)13 - 21[2]
TAF PhosphoramidatePlasmaHigh Stability[2][6]
TDF EsterPlasmaLow Stability (premature cleavage)[2][6]

Note: Direct comparative t1/2 values for TAF and TDF in HLM were not the primary focus of the cited studies, which emphasize their relative plasma stability. TAF's design prioritizes plasma stability to enable intracellular activation, whereas TDF is known for its rapid hydrolysis in plasma.[2][6]

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

The following protocol is a representative methodology for determining the metabolic half-life of a compound in HLM, based on descriptions for CMX157 analogs.[6]

  • Preparation : A reaction mixture is prepared containing pooled human liver microsomes (e.g., 1 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubation : The microsome mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction : The metabolic reaction is initiated by adding the test compound (e.g., at a final concentration of 1 µM) and an NADPH-regenerating system (to support CYP450 activity).

  • Sampling : Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching : The metabolic reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.

  • Sample Processing : The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is collected for analysis.

  • Analysis : The concentration of the parent compound at each time point is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) of the compound.

G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis prep Prepare HLM (1 mg/mL) in Phosphate Buffer (pH 7.4) pre_incubate Pre-incubate HLM at 37°C prep->pre_incubate initiate Add Test Compound (1 µM) + NADPH System pre_incubate->initiate sample Sample at time points (0, 5, 15, 30, 60, 120 min) initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench process Centrifuge & Collect Supernatant quench->process lcms Quantify with LC-MS/MS process->lcms calc Calculate Half-life (t1/2) lcms->calc

Figure 2. General workflow for an in vitro HLM stability assay.

Summary and Conclusion

The in vitro metabolic stability of tenofovir prodrugs is intrinsically linked to their chemical structure and intended activation pathway.

  • CMX157 demonstrates moderate stability in human liver microsomes and is designed for high plasma stability to allow for cellular uptake before cleavage.[1][6] Its lipid side chain, however, is a target for hepatic CYP450 metabolism.[2]

  • Newer analogs of CMX157 , such as thioether-lipid derivatives, are being engineered to improve this metabolic stability profile without compromising antiviral potency.[6]

  • TAF represents a highly successful prodrug strategy, characterized by excellent plasma stability that minimizes systemic tenofovir exposure and facilitates targeted intracellular activation by cathepsin A and CES1.[2][3]

  • TDF , in contrast, is rapidly metabolized in the plasma, a feature that, while enabling tenofovir delivery, contributes to off-target effects.[2]

References

A Researcher's Guide to Statistical Methods for Comparing Viral Load Reduction Between Treatment Arms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous comparison of viral load reduction between different treatment arms is a cornerstone of establishing therapeutic efficacy. This guide provides an objective comparison of common statistical methods employed in the analysis of virology data, supported by experimental context and visualizations to clarify complex workflows and relationships.

Core Principles in a Comparative Clinical Trial

A typical clinical trial designed to compare the antiviral efficacy of a new treatment against a standard of care or placebo involves several key stages. The primary outcome is often the reduction in viral load, a measure of the quantity of a virus in a given volume of a patient's bodily fluid.

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis A Patient Screening B Informed Consent A->B C Baseline Assessment (Viral Load, etc.) B->C D Randomization C->D E Treatment Arm A (e.g., Investigational Drug) D->E F Treatment Arm B (e.g., Placebo/Standard of Care) D->F G Longitudinal Viral Load Monitoring E->G F->G H Data Collection & Cleaning G->H I Statistical Analysis H->I J Efficacy & Safety Evaluation I->J

Figure 1: A typical clinical trial workflow for comparing antiviral treatments.

Comparison of Statistical Methods

The choice of statistical method is critical and depends on the nature of the data, the study design, and the specific research question. Below is a comparison of commonly used approaches.

Method Description Primary Use Case Advantages Disadvantages
Analysis of Covariance (ANCOVA) Compares the mean viral load between groups at the end of treatment, adjusting for baseline viral load.[1][2]Randomized controlled trials with a single post-treatment measurement.Increases statistical power by accounting for baseline variability.[1][3] Unbiased in randomized studies.[1][3]Can be biased in non-randomized studies where baseline differences exist.[1][3] Assumes a linear relationship between baseline and post-treatment values.
Analysis of Variance (ANOVA) of Change from Baseline Compares the mean change in viral load from baseline to post-treatment between groups.[1][4]Simple comparison of treatment effects in randomized trials.Intuitive to interpret.Generally has less statistical power than ANCOVA in randomized trials.[1] Can be biased in non-randomized studies.[3]
Mann-Whitney U Test (Wilcoxon Rank-Sum Test) A non-parametric test that compares the distributions of viral load measurements between two independent groups.[5][6]When viral load data is not normally distributed, which is often the case.[5][7] Suitable for smaller sample sizes.[5]Does not assume a normal distribution of the data.[8] Robust to outliers.Tests for a difference in distributions, not specifically a difference in means or medians, unless certain assumptions about the distributions are met.[6]
Longitudinal Mixed-Effects Models Models the trajectory of viral load over time for each individual, accounting for both fixed effects (e.g., treatment) and random effects (e.g., individual patient variability).[9][10]Studies with multiple viral load measurements per patient over time.[11][12]Efficiently uses all available data points.[13] Can handle missing data and censored data (e.g., viral loads below the limit of detection).[14][15] Accounts for within-subject correlation.[10]More complex to implement and interpret than simpler methods. Requires assumptions about the structure of the random effects and error terms.
Time-to-Event (Survival) Analysis Analyzes the time until a specific event occurs, such as achieving viral suppression (viral load below a certain threshold).[16][17][18]Evaluating the speed of viral suppression.[19][20]Can handle censored data (e.g., patients who do not achieve suppression by the end of the study).[16] Provides insights into the rate of response.Requires a clearly defined event. The choice of the threshold for viral suppression can influence results.
Viral Dynamic Modeling Uses mathematical models to describe the interaction between the virus and the host's immune system, and the effect of a drug on this system.[21][22]To understand the mechanism of drug action and to simulate different treatment scenarios.[23][24][25]Provides a deeper understanding of the underlying biological processes.[22] Can be used to predict long-term outcomes.[21]Requires specialized expertise in mathematical modeling. Model assumptions can be difficult to validate.

Experimental Protocols

A robust comparison of treatment arms relies on a well-defined experimental protocol. Below is a generalized protocol for a clinical trial evaluating an antiviral agent.

Objective: To compare the efficacy of a novel antiviral agent (Treatment A) to a placebo (Treatment B) in reducing viral load in patients with a specific viral infection.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Inclusion Criteria:

  • Adult patients aged 18-65 years.

  • Confirmed diagnosis of the viral infection.

  • Viral load above a specified threshold at baseline.

  • Informed consent obtained.

Exclusion Criteria:

  • Presence of co-morbidities that could interfere with the study outcomes.

  • Concurrent use of other antiviral medications.

  • Known hypersensitivity to the study drug or its components.

Randomization and Blinding:

  • Patients will be randomized in a 1:1 ratio to receive either Treatment A or Treatment B.

  • Both patients and investigators will be blinded to the treatment allocation.

Treatment and Follow-up:

  • Patients will receive the assigned treatment for a specified duration (e.g., 28 days).

  • Viral load will be measured at baseline, and at regular intervals during and after treatment (e.g., days 3, 7, 14, 28, and 56).

Endpoints:

  • Primary Endpoint: Change in viral load from baseline to day 28.

  • Secondary Endpoints:

    • Proportion of patients with undetectable viral load at day 28.

    • Time to achieve a 1-log10 reduction in viral load.

    • Area under the viral load-time curve (AUC).

Statistical Analysis Plan: The choice of statistical methods will be pre-specified in the protocol. For instance, the primary endpoint (change in viral load) might be analyzed using an ANCOVA model with treatment group as a factor and baseline viral load as a covariate. Secondary endpoints like the proportion of patients with undetectable viral load could be compared using a chi-squared test, and time to viral load reduction would be analyzed using survival analysis methods like the Kaplan-Meier method and the log-rank test.

Logical Relationships in Statistical Method Selection

The selection of an appropriate statistical test is a critical decision driven by the characteristics of the data and the research question.

cluster_data_type Data Characteristics cluster_distribution Data Distribution cluster_methods Appropriate Statistical Methods cluster_question Research Question A Longitudinal Data (Multiple Measurements) D Mixed-Effects Models A->D H Time to Suppression? A->H B Single Post-Baseline Measurement C Normally Distributed? B->C E ANCOVA C->E Yes F Mann-Whitney U Test C->F No G Time-to-Event Analysis H->G Yes

Figure 2: Decision tree for selecting a statistical method.

Conclusion

The statistical analysis of viral load data is a multifaceted process that requires careful consideration of the study design, data characteristics, and research objectives. While simpler methods like ANCOVA and the Mann-Whitney U test are valuable for straightforward comparisons, longitudinal mixed-effects models and time-to-event analysis offer more sophisticated and powerful approaches for studies with repeated measurements. Viral dynamic modeling provides a mechanistic understanding of treatment effects. For drug development professionals, a thorough understanding of these methods is essential for designing robust clinical trials and accurately interpreting their outcomes. The Food and Drug Administration (FDA) provides guidance on virology studies, which should be consulted throughout the drug development process.[26][27]

References

Independent Validation of Tenofovir Prodrug Efficacy in Chronic Hepatitis B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Tenofovir Exalidex (TXL) and other tenofovir prodrugs, namely Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), for the treatment of chronic Hepatitis B (HBV). While independently validated, peer-reviewed efficacy data for this compound is not yet publicly available, this guide summarizes the available information and provides a robust comparison with the well-established alternatives, TDF and TAF, based on extensive clinical trial data.

Executive Summary

This compound (TXL), a novel lipid conjugate of tenofovir, is currently in Phase 2 clinical development for chronic hepatitis B.[1] It is designed as a liver-targeting prodrug to increase intracellular concentrations of the active antiviral agent, tenofovir diphosphate, while reducing systemic exposure and the potential for renal and bone side effects.[2] Preliminary data from a Phase 2a clinical trial, as reported by the developing company, suggests that a 100mg dose of TXL demonstrated a greater reduction in HBV viral load compared to the standard 300mg dose of Tenofovir Disoproxil Fumarate (TDF).[3][4] However, specific quantitative data from this trial has not been published in a peer-reviewed journal, and therefore, independent validation is pending.

In contrast, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are well-established and widely used treatments for chronic HBV, with a wealth of efficacy and safety data from numerous large-scale clinical trials and meta-analyses. TAF, a newer prodrug of tenofovir, was developed to have a more favorable safety profile than TDF, particularly concerning renal and bone health, by more efficiently delivering tenofovir to hepatocytes and reducing systemic tenofovir levels.[5][6]

This guide presents a detailed comparison of TDF and TAF across key efficacy and safety endpoints, providing a benchmark against which the future published data for this compound can be evaluated.

Data Presentation: Comparative Efficacy and Safety of Tenofovir Prodrugs

The following tables summarize the comparative efficacy and safety of TDF and TAF in the treatment of chronic HBV, based on data from randomized controlled trials and meta-analyses.

Table 1: Virological Response in HBeAg-Negative Chronic Hepatitis B Patients

EndpointTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Notes
HBV DNA <29 IU/mL at Week 96 94%93%Non-inferiority demonstrated in head-to-head trials.
ALT Normalization (AASLD criteria) at Week 96 81%79%AASLD criteria: ALT <30 U/L for males and <19 U/L for females.[7][8]

Table 2: Virological Response in HBeAg-Positive Chronic Hepatitis B Patients

EndpointTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Notes
HBV DNA <29 IU/mL at Week 96 64%66%Non-inferiority demonstrated in head-to-head trials.
HBeAg Seroconversion at Week 96 12%11%HBeAg seroconversion is a key treatment goal in HBeAg-positive patients.[9][10]
ALT Normalization (AASLD criteria) at Week 96 68%62%

Table 3: Comparative Safety Profile - Renal and Bone Density Markers

Safety MarkerTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Notes
Median Change in Hip Bone Mineral Density (BMD) at Week 96 -0.66%-2.51%TAF is associated with significantly smaller decreases in BMD.[5]
Median Change in Spine Bone Mineral Density (BMD) at Week 96 -0.88%-2.51%Consistent findings across multiple studies.[5]
Median Change in Serum Creatinine (mg/dL) at Week 96 +0.08+0.12TAF demonstrates a more favorable renal safety profile.

Note: The data presented in these tables are aggregated from multiple sources and are intended for comparative purposes. For detailed information, please refer to the cited publications.

Experimental Protocols

Measurement of HBV DNA Levels

A primary efficacy endpoint in clinical trials for chronic hepatitis B is the quantification of HBV DNA in patient serum or plasma. This is typically performed using real-time polymerase chain reaction (qPCR) assays.

1. Assay Principle: Real-time PCR assays for HBV DNA quantification, such as the COBAS® AmpliPrep/COBAS® TaqMan® HBV Test, v2.0 and the Abbott RealTime HBV assay, are based on the amplification of a specific and highly conserved region of the HBV genome.[11][12][13][14] The amplification process is monitored in real-time through the use of fluorescent probes. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for accurate quantification of the initial viral load.

2. Sample Collection and Processing:

  • Whole blood is collected from patients, and serum or plasma is separated by centrifugation.

  • Specific anticoagulants, such as EDTA, are used for plasma collection. Heparin is generally avoided as it can inhibit the PCR reaction.[15]

  • Samples are stored at specified temperatures (e.g., 2-8°C for short-term, ≤-20°C for long-term) to ensure the stability of the viral DNA.[11]

3. DNA Extraction:

  • Viral DNA is extracted from the serum or plasma samples. Automated systems, such as the COBAS® AmpliPrep Instrument or the Abbott m2000sp, utilize magnetic particle-based technology to isolate and purify the nucleic acids.[14][16]

  • An internal control (a non-HBV DNA sequence) is added to each sample before extraction to monitor the efficiency of the extraction and amplification processes.[11][14]

4. Real-Time PCR Amplification and Detection:

  • The extracted DNA is mixed with a master mix containing primers, probes, and DNA polymerase.

  • The reaction is performed in a real-time PCR instrument (e.g., COBAS® TaqMan® Analyzer or Abbott m2000rt).

  • The instrument cycles through different temperatures to facilitate DNA denaturation, primer annealing, and extension, leading to the amplification of the target HBV DNA sequence.

  • The fluorescent signal generated during amplification is detected by the instrument, and the viral load is calculated by comparing the signal to a standard curve of known HBV DNA concentrations.[17] The results are typically reported in International Units per milliliter (IU/mL).[18]

HBeAg Seroconversion Assessment

Hepatitis B e-antigen (HBeAg) seroconversion, defined as the loss of HBeAg and the appearance of antibodies to HBeAg (anti-HBe), is a critical endpoint in the treatment of HBeAg-positive chronic hepatitis B.[10][19]

1. Assay Principle: HBeAg and anti-HBe are typically measured using immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) or chemiluminescence immunoassays (CLIAs). These assays utilize specific antibodies to detect the presence of the HBeAg protein or anti-HBe antibodies in the patient's serum or plasma.

2. Interpretation:

  • The presence of HBeAg indicates active viral replication.

  • The disappearance of HBeAg and the appearance of anti-HBe is termed seroconversion and generally signifies a transition to a lower state of viral replication and a more favorable prognosis.[9]

Alanine Aminotransferase (ALT) Normalization

Alanine aminotransferase (ALT) is an enzyme found in the liver that is released into the bloodstream when liver cells are damaged. ALT levels are a key biomarker for monitoring liver inflammation in patients with chronic hepatitis B.

1. Measurement: Serum ALT levels are measured using standard automated clinical chemistry analyzers.

2. Normalization Criteria:

  • The definition of a "normal" ALT level can vary between clinical trials and guidelines. The American Association for the Study of Liver Diseases (AASLD) recommends stricter upper limits of normal (ULN) for ALT: <35 IU/L for males and <25 IU/L for females.[20][21]

  • ALT normalization is a common secondary endpoint in clinical trials and indicates a reduction in liver inflammation.

Visualizations

Tenofovir Prodrug Activation Pathway

Tenofovir_Activation cluster_Extracellular Extracellular Space / Plasma cluster_Intracellular Hepatocyte Tenofovir Prodrug Tenofovir Prodrug Tenofovir Tenofovir Tenofovir Prodrug->Tenofovir Hydrolysis (Esterases/Cathepsin A) Tenofovir-MP Tenofovir Monophosphate Tenofovir->Tenofovir-MP Phosphorylation (AMPK) Tenofovir-DP Tenofovir Diphosphate (Active) Tenofovir-MP->Tenofovir-DP Phosphorylation (NDPK) HBV Reverse\nTranscriptase HBV Reverse Transcriptase Tenofovir-DP->HBV Reverse\nTranscriptase Inhibition

Caption: Intracellular activation of tenofovir prodrugs to the active antiviral agent.

HBV DNA Replication Cycle and Site of Tenofovir Action

HBV_Replication cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm rcDNA Relaxed Circular DNA (rcDNA) cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription Viral Proteins Viral Proteins pgRNA->Viral Proteins Translation Nucleocapsid Assembly Nucleocapsid Assembly pgRNA->Nucleocapsid Assembly Viral Proteins->Nucleocapsid Assembly Reverse Transcription Reverse Transcription (HBV Polymerase) Nucleocapsid Assembly->Reverse Transcription New Virion New HBV Virion Reverse Transcription->New Virion Assembly & Budding HBV Virion HBV Virion HBV Virion->rcDNA Entry & Uncoating Tenofovir-DP (Active) Tenofovir-DP (Active) Tenofovir-DP (Active)->Reverse Transcription Inhibition

Caption: The HBV replication cycle and the inhibitory action of active tenofovir.

Experimental Workflow for HBV DNA Quantification

HBV_DNA_Workflow Patient Sample Patient Blood Sample (Serum/Plasma) DNA Extraction Automated DNA Extraction Patient Sample->DNA Extraction qPCR Setup Real-Time PCR Master Mix Preparation DNA Extraction->qPCR Setup Amplification & Detection Amplification & Real-Time Detection qPCR Setup->Amplification & Detection Data Analysis Data Analysis & Quantification (IU/mL) Amplification & Detection->Data Analysis

Caption: A simplified workflow for the quantification of HBV DNA in clinical samples.

References

Safety Operating Guide

Safe Disposal of Tenofovir Exalidex: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Tenofovir Exalidex is a potent antiviral compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential procedural guidance for the proper disposal of this compound, in line with established safety protocols.

Hazard Profile

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Body Protection Impervious clothing
Respiratory Protection Suitable respirator, especially if dust is present

This data is based on general laboratory safety protocols for handling hazardous chemicals.

Step-by-Step Disposal Procedure

The following steps outline the recommended procedure for the safe disposal of this compound waste.

  • Segregation of Waste:

    • Collect all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill to prevent it from spreading.

    • For liquid spills, absorb the material using a finely-powdered liquid-binding material such as diatomite or universal binders[1].

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].

    • Collect all cleanup materials in the designated hazardous waste container.

  • Container Management:

    • Ensure the hazardous waste container is compatible with this compound.

    • Keep the container tightly sealed when not in use.

    • Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved waste disposal plant[1].

    • The disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically for the disposal or neutralization of this compound in a laboratory setting. The recommended procedure is to follow the guidelines for hazardous chemical waste disposal as outlined by regulatory bodies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Don Appropriate PPE segregate Segregate Tenofovir Exalidex Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container spill Manage Spills spill->container Spill Cleanup Materials store Store Securely in a Cool, Ventilated Area container->store ehs Contact EHS for Pickup store->ehs approved_disposal Dispose via Approved Waste Disposal Plant ehs->approved_disposal regulations Adhere to all Local, State, and Federal Regulations approved_disposal->regulations

Caption: Workflow for the safe disposal of this compound waste.

Environmental Considerations

The high toxicity of this compound to aquatic life underscores the critical need to prevent its entry into waterways[1]. Improper disposal, such as discarding it down the drain or in the regular trash, can lead to environmental contamination[2][3]. Adherence to the prescribed disposal procedures is essential for environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tenofovir Exalidex

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Tenofovir Exalidex. Adherence to these protocols is mandatory to ensure a safe research environment and prevent occupational exposure.

This compound is a lipid conjugate of the nucleotide analog Tenofovir, investigated for its antiviral activity. While specific occupational exposure limits for this compound have not been established, its classification as a potent pharmaceutical compound necessitates stringent handling procedures.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and emergency procedures.

Key Safety and Handling Data

A summary of critical safety information for this compound and a related compound, Tenofovir Disoproxil Fumarate, is provided below for risk assessment and comparison.

ParameterThis compoundTenofovir Disoproxil Fumarate (for reference)Source
Occupational Exposure Limit (OEL) Not Established200 µg/m³ (8-hour time-weighted average)[2]
Primary Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.May cause eye, skin, and respiratory tract irritation.[1][3]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves (chemotherapy-rated), impervious clothing/lab coat, suitable respirator (N95 or higher).Safety glasses with side-shields, gloves, lab coat.[1][4]
Storage Temperature -20°C (powder) or -80°C (in solvent).Keep refrigerated.[1][3]

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following step-by-step protocols is crucial for minimizing exposure risk during the handling and disposal of this compound. These procedures are aligned with guidelines for handling hazardous drugs.[1][5][6]

Preparation and Handling in a Controlled Environment
  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to prevent inhalation of airborne particles.[7]

  • Personal Protective Equipment (PPE): Before entering the designated handling area, don the following PPE in the specified order:

    • Disposable gown or lab coat (impervious material).

    • Two pairs of chemotherapy-rated gloves (ASTM D6978). The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[1]

    • Safety goggles with side shields.

    • An N95 or higher-rated respirator.[8]

  • Weighing and Reconstitution:

    • Handle the solid form with care to avoid generating dust.

    • When reconstituting, slowly add the solvent to the powder to minimize aerosolization.

    • All manipulations should be performed over a disposable, absorbent bench liner.

  • Post-Handling:

    • After handling, wipe down all surfaces in the controlled environment with a suitable deactivating agent (e.g., 70% ethanol), followed by a cleaning agent.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Dispose of all contaminated PPE and materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Accidental Spill Management
  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don a full set of PPE as described above, including respiratory protection.

  • Containment and Cleanup:

    • For liquid spills, cover with an absorbent material (e.g., diatomite or universal binders).[1]

    • For powder spills, gently cover with damp absorbent material to avoid creating dust.

    • Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a deactivating agent (e.g., 70% ethanol) and then with a detergent.[1]

    • Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, gowns, bench liners, and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]

    • Sharps: Contaminated needles and syringes must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]

Visual Workflow for Safe Handling

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Post-Handling A Enter Designated Area (Fume Hood/BSC) B Don Full PPE (Gown, 2x Gloves, Goggles, Respirator) A->B C Perform Handling (Weighing/Reconstitution) B->C D Decontaminate Surfaces C->D E Doff PPE Correctly D->E F Dispose of Contaminated Waste E->F G Wash Hands Thoroughly F->G

Caption: Step-by-step workflow for the safe preparation and handling of this compound.

DisposalWorkflow cluster_waste Waste Generation cluster_containment Containment Solid Solid Waste (PPE, Liners) SolidContainer Labeled Hazardous Solid Waste Bin Solid->SolidContainer Liquid Liquid Waste (Unused Solutions) LiquidContainer Labeled Hazardous Liquid Waste Bottle Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Labeled Hazardous Sharps Container Sharps->SharpsContainer FinalDisposal Collection by EH&S or Licensed Vendor SolidContainer->FinalDisposal LiquidContainer->FinalDisposal SharpsContainer->FinalDisposal

Caption: Segregation and disposal pathway for this compound contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir Exalidex
Reactant of Route 2
Tenofovir Exalidex

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.